AZ13705339
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36FN7O3S/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFLVPJXKWCRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)N(CC3=CC=CC=C3C#N)C4=C(C=CC(=C4)CO)C)F)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36FN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZ13705339: An In-Depth Technical Guide to its Mechanism of Action as a Potent and Selective PAK1 Inhibitor
For Research Use Only. Not for use in humans or veterinary applications.
Introduction
AZ13705339 is a highly potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, impact on downstream signaling pathways, and detailed experimental protocols for its characterization. The information presented here is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool for studying PAK1 biology and its role in various disease states, particularly cancer.[3][4]
Mechanism of Action
This compound exerts its inhibitory effect by competitively binding to the ATP-binding pocket of PAK1, thereby preventing the phosphorylation of its downstream substrates.[3][4] PAK1 is a key serine/threonine kinase that acts as a downstream effector of the Rho GTPases, Rac1 and Cdc42.[1] It plays a crucial role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[3][4] By blocking the kinase activity of PAK1, this compound disrupts key signaling cascades, most notably the MAPK and PI3K/AKT pathways, which are frequently dysregulated in cancer.[3][4] This disruption leads to reduced tumor cell growth, migration, and invasion.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for PAK1.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| PAK1 | Enzymatic Assay | < 1 nM | [1] |
| pPAK1 (phosphorylated PAK1) | Cellular Assay (MCF10A cells) | 59 nM | [3] |
Table 2: Kinase Selectivity of this compound
| Kinase | % Inhibition at 100 nM | IC50 | Reference |
| PAK1 | >80% | < 0.33 nM | [3] |
| PAK2 | >80% | 6 nM | [3] |
| LCK | >80% | 13 nM | [3] |
| FYN | >80% | 20 nM | [3] |
| SRC | >80% | 22 nM | [3] |
| YES1 | >80% | 25 nM | [3] |
| FYN B | >80% | 31 nM | [3] |
| FGR | >80% | 36 nM | [3] |
| KDR | <50% | 1,100 nM | [3] |
| FGFR1 | <50% | 1,700 nM | [3] |
| PAK4 | <50% | 3,800 nM | [3] |
Data from a kinase panel screen of 125 kinases.
Signaling Pathway
The following diagram illustrates the central role of PAK1 in downstream signaling and the point of intervention for this compound.
Caption: PAK1 signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
PAK1 Kinase Inhibition Assay (Biochemical)
This protocol describes a typical enzymatic assay to determine the IC50 of an inhibitor against PAK1.
Caption: General workflow for a PAK1 kinase inhibition assay.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
PAK1 substrate (e.g., a generic peptide substrate)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant PAK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the PAK1 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular pPAK1 Inhibition Assay (Western Blot)
This protocol details the measurement of phosphorylated PAK1 levels in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., MCF10A, OVCAR3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PAK1 (Ser144)/PAK2 (Ser141), anti-PAK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PAK1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total PAK1 and a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This protocol describes a method to assess the effect of this compound on cancer cell migration.
Caption: Workflow for a transwell cell migration assay.
Materials:
-
Cancer cell line
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Starve the cells in serum-free medium for several hours prior to the assay.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound or DMSO.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Image several random fields of the stained cells on the membrane using a microscope.
-
Count the number of migrated cells per field and calculate the average for each condition.
-
Determine the percentage of migration inhibition by this compound compared to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the biological functions of PAK1. Its high potency and selectivity make it suitable for a wide range of in vitro and cellular assays to probe the role of PAK1 in normal physiology and in pathological conditions such as cancer. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies.
References
- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. train.mcw.edu [train.mcw.edu]
- 5. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ13705339: A Technical Guide to a Highly Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the p21-activated kinase 1 (PAK1) inhibitor, AZ13705339. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed data on its selectivity, experimental protocols for its characterization, and visualizations of its biological context and experimental assessment.
Core Data Summary
This compound is a potent and highly selective inhibitor of PAK1.[1] Its inhibitory activity has been quantified through various biochemical and cellular assays, demonstrating low nanomolar potency against its primary target.
Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) of this compound has been determined for several PAK isoforms, highlighting its selectivity for PAK1.
| Kinase | IC50 (nM) |
| PAK1 | 0.33[2][3][4] |
| pPAK1 (cellular) | 59[2][4] |
| PAK2 | 6[3] |
| PAK4 | 2600[3] |
Binding Affinity (Kd)
The dissociation constant (Kd) provides a measure of the binding affinity of this compound to its target kinases.
| Kinase | Kd (nM) |
| PAK1 | 0.28[2][4] |
| PAK2 | 0.32[2][4] |
Kinome Selectivity Profile
A kinome scan of this compound against a panel of 125 kinases at a concentration of 100 nM revealed a high degree of selectivity. Only eight kinases exhibited greater than 80% inhibition.[5] The IC50 values for these off-target kinases were subsequently determined.
| Kinase | % Inhibition @ 100 nM | IC50 (nM) |
| PAK1 | >80% | 0.33 |
| PAK2 | >80% | 6 |
| Src | >80% | - |
| Other Src-family kinases | >80% | - |
| KDR | - | - |
| FGFR1 | - | - |
Note: Specific percentage inhibition and IC50 values for all eight kinases were not fully detailed in the provided search results. The table reflects the available information.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay (Z'-LYTE™ FRET Assay)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PAK1 and PAK2.
Objective: To measure the enzymatic activity of PAK1 and PAK2 and determine the IC50 value of an inhibitor.
Materials:
-
Recombinant human PAK1 (kinase domain) or PAK2 (full length)
-
FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
ATP solution
-
Test compound (e.g., this compound) serially diluted
-
Z'-LYTE™ Development Reagent
-
384-well plates (black, polypropylene)
-
Plate reader capable of measuring fluorescence resonance energy transfer (FRET)
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of the PAK enzyme and the FRET peptide substrate in the assay buffer.
-
Compound Pre-incubation: In a 384-well plate, add the enzyme/substrate solution to wells containing the serially diluted test compound. Incubate for a specified period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in assay buffer to each well. The final ATP concentration should be at or near the Km for the respective enzyme.
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
-
Reaction Quenching and Development: Stop the reaction and develop the signal by adding Z'-LYTE™ Development Reagent to each well. This reagent contains a site-specific protease that cleaves the unphosphorylated FRET peptide, disrupting FRET.
-
Signal Detection: After a final incubation period (e.g., 60 minutes), measure the fluorescence at the appropriate wavelengths for the FRET pair (e.g., excitation at 400 nm, emission at 445 nm for Coumarin and 520 nm for Fluorescein).
-
Data Analysis: Calculate the ratio of the two emission intensities. This ratio is proportional to the amount of phosphorylated substrate. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the PAK1 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound using a biochemical FRET assay.
References
AZ13705339: A Technical Guide to a Potent and Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1).[1] PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] Dysregulation of PAK1 signaling has been implicated in the pathogenesis of several diseases, most notably cancer and neurological disorders.[1] this compound serves as a valuable chemical probe for elucidating the physiological and pathological functions of PAK1 and as a potential therapeutic agent. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and the signaling pathways it modulates.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PAK1.[1] It binds to the ATP-binding pocket of the PAK1 kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] This inhibition of PAK1's catalytic activity disrupts key signaling cascades, such as the MAPK and PI3K/AKT pathways, leading to reduced tumor cell growth, migration, and invasion.[1]
Biochemical and Cellular Activity
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the available quantitative data on its potency, binding affinity, and selectivity.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Target | Assay Type | Value | Reference |
| PAK1 | IC50 | 0.33 nM | [2][3] |
| pPAK1 | IC50 | 59 nM | [2][3] |
| PAK2 | IC50 | 6 nM | |
| PAK1 | Kd | 0.28 nM | [2][3] |
| PAK2 | Kd | 0.32 nM | [2][3] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.
Table 2: Kinase Selectivity of this compound
| Kinase | Selectivity Fold (over PAK1) | Reference |
| PAK4 | >7500 | |
| Src | 14 | [4] |
| FGFR1 | 470 | [4] |
| KDR | 4100 | [4] |
A comprehensive kinase selectivity panel profiling this compound against a broader range of kinases has been mentioned in the literature, indicating high selectivity with only a few off-targets, primarily within the Src family. However, the specific data from this panel is not publicly available.
In cellular assays, this compound has demonstrated functional consequences of PAK1 inhibition. For instance, at a concentration of 1 µM, it inhibits αIgM-controlled adhesion in Namalwa cells.[3] Furthermore, at 300 nM, it prevents Siglec-8 engagement-induced death in eosinophils.[3]
Signaling Pathways
PAK1 is a key node in multiple signaling pathways that regulate cell growth, survival, and motility. This compound, by inhibiting PAK1, modulates these pathways. The following diagram illustrates the central role of PAK1 and the points of intervention by this compound.
References
AZ13705339: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2). These kinases are crucial serine/threonine kinases that act as key nodes in a multitude of cellular signaling pathways. Dysregulation of PAK1 and PAK2 has been implicated in various diseases, most notably in cancer, where they play significant roles in cell proliferation, survival, migration, and invasion. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by the inhibitory action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Core Target Profile of this compound
This compound exhibits high affinity and inhibitory activity against PAK1 and PAK2. The primary mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascades that are dependent on PAK1 and PAK2 activity.
Quantitative Data: Inhibitory Activity of this compound
| Target | Parameter | Value (nM) |
| PAK1 | IC₅₀ | 0.33 |
| Kd | 0.28 | |
| pPAK1 | IC₅₀ | 59 |
| PAK2 | Kd | 0.32 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein.
Downstream Signaling Pathways Modulated by this compound
The inhibition of PAK1 and PAK2 by this compound is anticipated to impact several critical downstream signaling pathways. The following sections detail these pathways and the expected consequences of their disruption.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. PAK1 is a known upstream activator of this pathway. By phosphorylating and activating key components such as Raf-1 and MEK1, PAK1 promotes the downstream activation of ERK1/2. Inhibition of PAK1 by this compound is expected to attenuate this signaling cascade, leading to decreased cell proliferation.
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling route for cell survival, growth, and proliferation. PAK1 can influence this pathway through multiple mechanisms. It can be activated downstream of PI3K and, in turn, can phosphorylate and activate AKT. Furthermore, PAK1 can act as a scaffold to facilitate the interaction between PDK1 and AKT, promoting AKT activation. By inhibiting PAK1, this compound is predicted to disrupt this pro-survival signaling, potentially leading to apoptosis.
Cytoskeletal Dynamics and Cell Motility
PAK1 and PAK2 are central regulators of the actin cytoskeleton. They phosphorylate a host of substrates that control actin polymerization, stress fiber formation, and focal adhesion dynamics. Key substrates include LIM kinase (LIMK), which in turn inactivates cofilin, a protein that depolymerizes actin filaments. By inhibiting PAK1/2, this compound is expected to impair the proper regulation of the cytoskeleton, leading to reduced cell motility, migration, and invasion.
Key Experimental Protocols
To investigate the downstream effects of this compound, a series of in vitro and cell-based assays are essential. The following are detailed methodologies for key experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified PAK1 or PAK2.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human PAK1 or PAK2 enzyme with a specific substrate (e.g., myelin basic protein or a synthetic peptide) in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in combination with an antibody for non-radioactive detection).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified. For radioactive assays, this involves capturing the substrate on a filter membrane and measuring radioactivity. For non-radioactive assays, methods like ELISA with a phospho-specific antibody are used.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
Western Blot Analysis of Phosphorylated Downstream Substrates
Objective: To assess the effect of this compound on the phosphorylation status of downstream targets of PAK1/2 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line with known PAK1/2 activity) and allow them to adhere. Treat the cells with various concentrations of this compound for a defined period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of downstream targets (e.g., phospho-MEK1, phospho-AKT, phospho-LIMK) and total protein levels of these targets as loading controls.
-
Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in phosphorylation of the target proteins upon treatment with this compound.
Cell Migration Assay (Transwell Assay)
Objective: To evaluate the impact of this compound on the migratory capacity of cells.
Methodology:
-
Chamber Setup: Use a Transwell insert with a porous membrane (e.g., 8 µm pore size for most cancer cells). The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: Suspend the cells in a serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours) at 37°C in a CO₂ incubator.
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the effect of the inhibitor on cell migration.
Experimental Workflow
Conclusion
This compound is a potent and selective dual inhibitor of PAK1 and PAK2, making it a valuable tool for dissecting the complex signaling networks governed by these kinases. Its inhibitory action is predicted to have significant effects on key oncogenic pathways, including the MAPK/ERK and PI3K/AKT cascades, as well as on the regulation of cytoskeletal dynamics. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the downstream consequences of PAK1/2 inhibition with this compound and to explore its therapeutic potential in various disease models. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of PAK signaling and may pave the way for novel therapeutic strategies.
The Biological Activity of AZ13705339: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a key regulator of numerous cellular processes.[1] Dysregulation of PAK1 signaling is implicated in various pathologies, including cancer and neurological disorders, making it a compelling target for therapeutic intervention.[1] This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro and cellular activity, and its effects on key signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PAK1.[2] It binds to the ATP-binding pocket of the PAK1 kinase domain, preventing the phosphorylation of downstream substrates.[1] This inhibition disrupts essential cellular functions that are dependent on PAK1 activity, such as cytoskeletal dynamics, cell motility, survival, and proliferation.[1] By blocking PAK1, this compound effectively attenuates signaling through key oncogenic pathways, including the MAPK and PI3K/AKT cascades, leading to reduced tumor cell growth, migration, and invasion.[1]
Caption: Mechanism of action of this compound as a PAK1 inhibitor.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Enzymatic Activity
| Target | Assay Type | IC50 (nM) | Reference |
| PAK1 | Enzymatic | 10 - 20 | [1] |
Table 2: Kinase Selectivity Profile
| Kinase | % Inhibition at 100 nM | IC50 (nM) | Reference |
| PAK1 | >80% | <1 | [2] |
| PAK2 | >80% | 6 | [2] |
| Src family kinases | >80% | Not specified | [2] |
| Other (117 kinases) | <80% | Not applicable | [2] |
Table 3: Cellular Activity
| Assay | Endpoint | Potency | Reference |
| pPAK1 Cellular Assay | Inhibition of PAK1 phosphorylation | 59 nM (IC50) | Not specified |
| Cellular Proliferation | Inhibition of cancer cell proliferation | Submicromolar | [1] |
| Cellular Migration | Impairment of cancer cell migration | Submicromolar | [1] |
Signaling Pathways
This compound-mediated inhibition of PAK1 has significant downstream effects on critical signaling pathways that are often dysregulated in cancer.
Caption: Impact of this compound on downstream signaling pathways.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While specific, detailed protocols for all assays performed with this compound are not publicly available, the following represents generalized methodologies based on standard practices.
PAK1 Enzymatic Assay (General Protocol)
This protocol is based on a generic kinase assay format, such as ADP-Glo™ or Z'-LYTE™, which are commonly used for determining kinase inhibitor potency.
-
Reagents and Materials:
-
Recombinant human PAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ or Z'-LYTE™ detection solution)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the PAK1 enzyme and substrate peptide solution to each well and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for PAK1.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular pPAK1 Western Blot Assay (General Protocol)
This protocol outlines a general method for assessing the inhibition of PAK1 phosphorylation in a cellular context.
-
Reagents and Materials:
-
Cancer cell line known to have active PAK1 signaling
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PAK1 (specific for the activated form) and anti-total-PAK1
-
Secondary antibody (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-PAK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-PAK1 antibody as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of PAK1 phosphorylation.
-
Cell Proliferation Assay (General Protocol, e.g., MTT Assay)
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Caption: Generalized experimental workflows for in vitro and cellular assays.
Conclusion
This compound is a potent and selective PAK1 inhibitor with demonstrated activity in both enzymatic and cellular assays. Its ability to disrupt key signaling pathways downstream of PAK1 highlights its potential as a valuable research tool for elucidating the role of PAK1 in various diseases and as a starting point for the development of novel therapeutics. Further investigation, particularly in in vivo models, will be crucial to fully understand its therapeutic potential.
References
AZ13705339: A Comprehensive Technical Guide to a Potent and Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ13705339 is a highly potent and selective small-molecule inhibitor of p21-activated kinase 1 (PAK1). This technical guide provides a detailed overview of the structure, properties, and mechanism of action of this compound. It includes a compilation of its physicochemical and pharmacological properties, detailed experimental protocols for its characterization, and a visual representation of its role in relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PAK1 inhibition.
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho family of small GTPases, particularly Cdc42 and Rac1.[1] The PAK family is divided into two groups, with PAK1, PAK2, and PAK3 comprising Group I. PAK1 is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] Its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.[2] this compound has emerged as a valuable tool compound for elucidating the biological functions of PAK1 and as a promising lead for the development of novel therapeutics.
Structure and Physicochemical Properties
This compound is a bis-anilino pyrimidine derivative with the following chemical and physical properties:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(((2-((3-(ethylsulfonyl)-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(5-(hydroxymethyl)-2-methylphenyl)amino)methyl)benzonitrile |
| CAS Number | 2016806-57-6 |
| Chemical Formula | C₃₃H₃₆FN₇O₃S |
| Molecular Weight | 629.76 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Pharmacological Properties
This compound is a highly potent and selective inhibitor of PAK1, exhibiting competitive binding to the ATP-binding pocket of the kinase.[2] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting PAK1-mediated signaling pathways.[2]
In Vitro Activity
The inhibitory activity of this compound has been characterized in various in vitro assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ | Kᵢ | Kₔ |
| PAK1 | Enzymatic Assay | 0.33 nM | 3.7 nM | 0.28 nM |
| pPAK1 | Enzymatic Assay | 59 nM | - | - |
| PAK2 | Enzymatic Assay | 6 nM | 11 nM | 0.32 nM |
| PAK4 | Enzymatic Assay | 2.6 µM | - | - |
Data compiled from multiple sources.
Cellular Activity
In cellular assays, this compound effectively inhibits PAK1-mediated signaling pathways at submicromolar concentrations. This leads to reduced phosphorylation of PAK1 substrates and subsequently impairs cancer cell proliferation and migration.[2]
In Vivo Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that this compound has moderate clearance and oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Dose | 100 mg/kg (oral) |
| Cₘₐₓ | 7.7 µM |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.
PAK1 Enzymatic Assay (Kinase Activity Assay)
This protocol outlines the measurement of PAK1 kinase activity and the inhibitory effect of this compound.
Materials:
-
Recombinant active PAK1 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Synthetic peptide substrate (e.g., a peptide containing a PAK1 recognition motif)
-
γ-³³P-ATP or a non-radioactive ATP/ADP detection system (e.g., ADP-Glo™)
-
This compound
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, the synthetic peptide substrate, and the recombinant PAK1 enzyme.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding γ-³³P-ATP or cold ATP, depending on the detection method.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
For radioactive detection: a. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively with phosphoric acid to remove unincorporated γ-³³P-ATP. c. Measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection (e.g., ADP-Glo™): a. Stop the kinase reaction according to the manufacturer's protocol. b. Add the ADP detection reagents and measure the luminescence.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line with known PAK1 dependency)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for assessing the pharmacokinetic properties of this compound in rats following oral administration.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of the this compound formulation to the rats via gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Calculate the key pharmacokinetic parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the concentration-time curve).
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting PAK1, which serves as a critical node in several signaling pathways that regulate cell growth, survival, and motility. The primary pathways affected are the MAPK and PI3K/AKT cascades.
Inhibition of the MAPK Pathway
PAK1 can directly phosphorylate and activate components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including RAF1 and MEK1. By inhibiting PAK1, this compound prevents these phosphorylation events, leading to a downstream reduction in the activation of ERK1/2. This ultimately results in decreased cell proliferation.
Modulation of the PI3K/AKT Pathway
PAK1 can also influence the Phosphoinositide 3-Kinase (PI3K)/AKT pathway. PAK1 can phosphorylate and activate AKT, a key pro-survival kinase. Inhibition of PAK1 by this compound can therefore lead to decreased AKT activation, promoting apoptosis and reducing cell survival.
References
AZ13705339: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZ13705339, a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), for its application in basic cancer research. This document outlines the compound's mechanism of action, quantitative data, detailed experimental protocols, and its role in relevant signaling pathways.
Core Compound Information
This compound is a bis-anilino pyrimidine derivative developed as a potent and highly selective ATP-competitive inhibitor of PAK1.[1] It serves as a valuable in vitro chemical probe for elucidating the biological functions of PAK1 in cancer and other diseases.[1]
| Property | Value |
| Chemical Formula | C33H36FN7O3S |
| Molecular Weight | 629.76 g/mol |
| CAS Number | 2016806-57-6 |
| Mechanism of Action | ATP-competitive inhibitor of PAK1 kinase activity.[2] |
Quantitative Data
This compound exhibits high potency and selectivity for PAK1. The following table summarizes key quantitative metrics for the compound.
| Metric | Target | Value | Notes |
| IC50 | PAK1 | 0.33 nM[3][4] | In enzymatic assays, a value of 10-20 nM has also been reported.[2] |
| pPAK1 | 59 nM[3][4] | ||
| PAK2 | 6 nM[5] | ||
| PAK4 | 2.6 µM[5] | Demonstrates >7500-fold selectivity for PAK1 over PAK4.[5] | |
| Kd | PAK1 | 0.28 nM[3][4] | |
| PAK2 | 0.32 nM[3][4] |
Signaling Pathways
PAK1 is a critical node in several signaling pathways implicated in cancer progression, including cell proliferation, survival, and motility.[6][7] this compound, by inhibiting PAK1, can disrupt these pathways, primarily the MAPK and PI3K/AKT cascades.[2]
Experimental Workflows and Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro PAK1 Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Biotinylated peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the PAK1 enzyme and the biotinylated peptide substrate to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PANC-1)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blot Analysis of PAK1 Signaling
This protocol is used to detect changes in the phosphorylation of PAK1 downstream targets following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-phospho-ERK, anti-total-MEK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to a suitable confluency and treat with various concentrations of this compound or DMSO for a defined time.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of downstream targets.
Conclusion
This compound is a potent and selective tool compound for the in vitro investigation of PAK1 function in cancer biology. Its ability to specifically inhibit PAK1 allows for the detailed dissection of its role in critical signaling pathways and cellular processes. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies. For in vivo studies, the related compound AZ13711265, which has improved pharmacokinetic properties, is recommended.[1]
References
- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and utility of a PAK1-selective degrader | bioRxiv [biorxiv.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AZ13705339: A Highly Selective PAK1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of AZ13705339, a potent and highly selective inhibitor of p21-activated kinase 1 (PAK1). All data is presented in a structured format to facilitate understanding and further research.
Core Function and Mechanism of Action
This compound is a bis-anilino pyrimidine compound that functions as a highly potent and selective, ATP-competitive inhibitor of PAK1.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of PAK1, thereby preventing the phosphorylation of downstream substrates.[1] This inhibition disrupts key signaling pathways implicated in cancer and other diseases, including the MAPK and PI3K/AKT cascades.[1] By targeting PAK1, this compound serves as a valuable chemical probe for studying PAK1 biology and as a potential therapeutic agent for PAK1-driven diseases.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its biochemical potency, cellular activity, and kinase selectivity.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target | Value (nM) | Assay Type | Reference |
| IC₅₀ | PAK1 | 0.33 | Enzymatic Assay | [3][4][5][6] |
| IC₅₀ | pPAK1 (phosphorylated PAK1) | 59 | Cellular Assay | [3][4][5][6] |
| Kd | PAK1 | 0.28 | Binding Assay | [3][4][5] |
| Kd | PAK2 | 0.32 | Binding Assay | [3][4][5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) | Fold Selectivity vs. PAK1 |
| PAK1 | 0.33 | 1 |
| PAK2 | 6 | >18 |
| PAK4 | 2600 | >7500 |
Data for PAK2 and PAK4 from a panel screen.[7]
Signaling Pathway
The following diagram illustrates the central role of PAK1 in cellular signaling and the point of intervention for this compound.
References
- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes for AZ13705339: A Selective PAK1 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AZ13705339 is a highly potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1][2] It demonstrates exceptional potency with an IC₅₀ value in the low nanomolar range for PAK1 and exhibits strong selectivity over other PAK isoforms and a wide range of other kinases.[1][3] This selectivity minimizes off-target effects, making this compound a valuable chemical probe for investigating the biological roles of PAK1 in various cellular processes.[1] By competitively binding to the ATP-binding pocket of PAK1, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates.[2]
Mechanism of Action
p21-activated kinases (PAKs) are key signaling nodes that act as effectors for Rho family small GTPases, such as Rac and Cdc42. PAK1, a member of the Group I PAKs, plays a crucial role in regulating cytoskeletal dynamics, cell motility, proliferation, and survival.[2] Dysregulation of PAK1 signaling is implicated in the progression of several diseases, including cancer.[3] this compound inhibits the catalytic activity of PAK1, leading to the disruption of downstream signaling pathways, such as the MAPK and PI3K/AKT cascades. This inhibition can result in reduced cancer cell proliferation, migration, and survival.[2]
Applications in Cell Culture
This compound is a valuable tool for in vitro studies aimed at elucidating the function of PAK1. Key applications include:
-
Inhibition of PAK1 Phosphorylation: Directly measure the inhibition of PAK1 autophosphorylation in cellular lysates.
-
Cell Proliferation and Viability Assays: Assess the impact of PAK1 inhibition on cancer cell growth and survival.
-
Cell Migration and Adhesion Studies: Investigate the role of PAK1 in cell motility and adhesion processes.
-
Signal Transduction Research: Dissect the involvement of PAK1 in specific signaling pathways by observing the effects of its inhibition on downstream targets.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound based on published enzymatic and cellular assays.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| PAK1 IC₅₀ | 0.33 nM | Enzymatic Assay | Recombinant Human PAK1 | [4] |
| pPAK1 (cellular) IC₅₀ | 59 nM | Cellular Autophosphorylation | MCF10A, OVCAR3, Human Eosinophils | [3][4] |
| PAK1 K_d_ | 0.28 nM | Binding Affinity Assay | Recombinant Human PAK1 | [4] |
| PAK2 K_d_ | 0.32 nM | Binding Affinity Assay | Recombinant Human PAK2 | [4] |
| Effective Concentration | 300 nM | Eosinophil Death Assay | Primary Human Eosinophils | [4] |
| Effective Concentration | 1 µM | Cell Adhesion Assay | Namalwa Cells | [4] |
Signaling Pathway and Experimental Workflow
PAK1 Signaling Pathway
The following diagram illustrates the central role of PAK1 in downstream signaling pathways, which are inhibited by this compound.
General Experimental Workflow
This diagram outlines a typical workflow for evaluating the cellular effects of this compound.
References
AZ13705339 In Vitro Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AZ13705339 is a highly potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] PAK1 is a serine/threonine kinase that acts as a key downstream effector of the Rho family small GTPases, Rac1 and Cdc42.[2][4] It plays a critical role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][3][5] Dysregulation of the PAK1 signaling pathway is implicated in the progression of several cancers, making it an important target for therapeutic development.[1][4] this compound serves as a valuable chemical probe for investigating the biological functions of PAK1 in vitro.[1][2]
This document provides detailed protocols for the in vitro application of this compound, including methods for assessing its impact on kinase activity, cellular proliferation, migration, and downstream signaling pathways.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of PAK1, thereby blocking its kinase activity.[1] This inhibition prevents the phosphorylation of downstream PAK1 substrates, disrupting signaling cascades involved in cell migration, proliferation, and survival, such as the MAPK and PI3K/AKT pathways.[1]
Quantitative Data Summary
The inhibitory activity and binding affinity of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative metrics.
| Parameter | Target | Value | Assay Type |
| IC₅₀ | PAK1 | 0.33 nM | Enzymatic Assay |
| IC₅₀ | pPAK1 | 59 nM | Enzymatic Assay |
| IC₅₀ | PAK2 | 6 nM | Enzymatic Assay |
| IC₅₀ | PAK4 | 2.6 µM | Enzymatic Assay |
| K_d_ | PAK1 | 0.28 nM | Binding Assay |
| K_d_ | PAK2 | 0.32 nM | Binding Assay |
| Table 1: Summary of in vitro potency and binding affinity for this compound. Data sourced from multiple suppliers and publications.[4][6][7][8] |
Signaling Pathway
This compound inhibits the PAK1 signaling pathway. The following diagram illustrates the key components of this cascade and the point of inhibition by this compound.
Experimental Protocols
Reagent Preparation and Storage
-
Compound Handling: this compound is typically supplied as a solid. For research use, it is not for human or veterinary use.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in a suitable solvent such as DMSO.[4] Sonication may be required to fully dissolve the compound.[4]
-
Solubility Note: Soluble to 100 mM in DMSO.[8]
-
-
Storage:
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays and is suitable for measuring the IC₅₀ of this compound against PAK1.
Protocol Steps:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound (e.g., starting from 1 µM) in DMSO. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 384-well plate, add the following components:
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[2]
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Western Blot for PAK1 Pathway Inhibition
This protocol allows for the assessment of this compound's effect on the phosphorylation of PAK1 or its downstream substrates in a cellular context.
Protocol Steps:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with known PAK1 expression like DU-145 or MCF-7) and allow them to adhere overnight.[10]
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Sample Preparation: Normalize protein amounts with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.[10]
-
Incubate the membrane overnight at 4°C with a primary antibody against a phosphorylated PAK1 substrate (e.g., p-LIMK) or p-PAK1 (Thr423).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: To normalize the data, strip the membrane and re-probe for the total protein (e.g., total LIMK or total PAK1) and a loading control (e.g., GAPDH or β-actin).[11] Quantify band intensities to determine the reduction in phosphorylation.
Cell Proliferation Assay (CCK-8/MTT)
This assay measures the effect of this compound on cell viability and proliferation.
Protocol Steps:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[7][13]
-
Compound Treatment: Treat the cells with a range of this compound concentrations for 48-72 hours.[7][14]
-
Viability Measurement:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.[15]
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percent viability. Determine the GI₅₀ (concentration for 50% growth inhibition).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay provides a qualitative and semi-quantitative measure of the effect of this compound on cell migration.
Protocol Steps:
-
Create Monolayer: Seed cells in a 6-well plate and grow them to ~90-100% confluency.[10]
-
Create Wound: Use a sterile 200 µL pipette tip to create a linear "scratch" or wound in the cell monolayer.
-
Wash and Treat: Gently wash with PBS to remove detached cells. Replace with fresh media containing different concentrations of this compound or a DMSO control.
-
Image Acquisition: Immediately capture an image of the wound at time 0 using a microscope.
-
Incubation: Incubate the plates at 37°C.
-
Final Imaging: After a set time (e.g., 24 or 48 hours), capture images of the same wound areas.[10]
-
Analysis: Measure the width of the wound at multiple points for each condition at both time points. Calculate the percentage of wound closure relative to the initial wound area. Compare the closure rate between treated and control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Biochemistry, and Biology of PAK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. PAK1 Inhibition Suppresses the Proliferation, Migration and Invasion of Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAK1 Kinase Enzyme System [promega.com]
- 10. Effect of P21‐activated kinase 1 (PAK‐1) inhibition on cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAK1 Mediates Resistance to PI3 Kinase Inhibition in Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Targeting P21-activated kinase suppresses proliferation and enhances chemosensitivity in T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PPP1R12B inhibits cell proliferation by inducing G0/G1 phase arrest via PAK2/β-catenin axis in hepatocellular carcinoma [frontiersin.org]
Application Notes and Protocols for AZ13705339 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key regulator of numerous cellular processes.[1][2][3][4] PAK1 is a downstream effector of the Rho family small GTPases, Rac1 and Cdc42, and is implicated in cytoskeletal dynamics, cell motility, survival, and proliferation.[1] Dysregulation of the PAK1 signaling pathway is associated with various pathologies, including cancer, making it an attractive target for therapeutic intervention.[1][2] this compound also demonstrates high potency against PAK2.[5][6] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its biological effects.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PAK1 and thereby blocking its kinase activity.[1] This inhibition prevents the phosphorylation of downstream substrates, disrupting signaling cascades such as the MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[1]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against PAK isoforms.
| Target | Assay Type | IC50 / Kd | Reference |
| PAK1 | Enzymatic Assay | IC50: 0.33 nM | [2][3][5][6] |
| pPAK1 | Enzymatic Assay | IC50: 59 nM | [2][4] |
| PAK1 | Binding Affinity | Kd: 0.28 nM | [2][3][4] |
| PAK2 | Enzymatic Assay | IC50: 6 nM | [5][6] |
| PAK2 | Binding Affinity | Kd: 0.32 nM | [2][3][4] |
| PAK4 | Enzymatic Assay | IC50: 2.6 µM | [5][6] |
Signaling Pathway
The diagram below illustrates the central role of PAK1 in intracellular signaling and the point of inhibition by this compound.
Caption: Simplified PAK1 signaling pathway and inhibition by this compound.
Experimental Protocols
1. Reagent Preparation and Storage
-
This compound Stock Solution:
-
This compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM with gentle warming.[5]
-
To prepare a 10 mM stock solution in DMSO, dissolve the appropriate mass of this compound in sterile, anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[1]
-
-
Cell Culture Media and Reagents:
-
Use appropriate complete growth medium for the cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics.
-
For assays, a lower serum concentration (e.g., 0.5-2% FBS) may be required to minimize confounding effects from growth factors in the serum.
-
2. Cell Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Caption: Workflow for a typical MTT cell proliferation assay.
-
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete growth medium
-
Low-serum medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in low-serum medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3. Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, measures the chemotactic response of cells towards a chemoattractant.
Caption: General workflow for a Transwell cell migration assay.
-
Materials:
-
24-well plates with Transwell inserts (typically 8 µm pore size for most cancer cells)
-
Cell line of interest
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
-
-
Procedure:
-
(Optional) Coat the Transwell membrane with an extracellular matrix protein (e.g., Matrigel for invasion assays, or fibronectin for migration) and allow it to dry.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chambers of the 24-well plate.
-
Harvest and resuspend cells in serum-free medium. Cells should be serum-starved for several hours prior to the assay.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 30-60 minutes) before seeding.
-
Seed the treated cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (typically 12-24 hours).
-
After incubation, remove the inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution for 15-20 minutes.
-
Stain the fixed cells with crystal violet for 20-30 minutes and then gently wash with water.
-
Allow the inserts to air dry.
-
Image the stained cells using a microscope and count the number of migrated cells in several random fields.
-
Quantify the results and compare the migratory ability of this compound-treated cells to the vehicle control.
-
4. Western Blot Analysis of PAK1 Pathway Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of PAK1 and its downstream targets.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight if growth factor stimulation is part of the experiment.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.
-
(Optional) Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the PAK1 pathway.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PAK1, total PAK1, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of target proteins.
-
Disclaimer: This product is for research use only and is not intended for human or veterinary use.[1] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure, Biochemistry, and Biology of PAK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZ13705339 Stability and Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility and stability of the potent PAK1 and PAK2 inhibitor, AZ13705339, in Dimethyl Sulfoxide (DMSO). The following protocols and data are intended to guide researchers in the proper handling and storage of this compound for reliable experimental outcomes.
Summary of Quantitative Data
The solubility of this compound in DMSO has been reported with some variability across different suppliers. This could be attributed to differences in the crystalline form of the compound, purity, and the specific experimental conditions used for solubility assessment. It is crucial to use newly opened, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and the presence of water can impact solubility.[1]
| Parameter | Value | Source |
| Solubility in DMSO | 250 mg/mL (396.98 mM) | MedchemExpress[1] |
| 225 mg/mL (357.3 mM) | TargetMol[2] | |
| 100 mM | R&D Systems | |
| 100 mg/mL (156.55 mM) | GlpBio[3] | |
| Sparingly Soluble (1-10 mg/mL) | Cayman Chemical[4] | |
| Storage of Stock Solution in DMSO | -80°C for up to 6 months | MedchemExpress, GlpBio[1][5] |
| -20°C for up to 1 month | MedchemExpress, GlpBio[1][5] | |
| Below -20°C for several months | GlpBio[3] | |
| -20°C for up to 3 months | Selleckchem (General Recommendation)[6] | |
| 0-4°C for short term (days to weeks) | MedKoo Biosciences[7] | |
| Storage of Solid Compound | -20°C for 3 years | MedchemExpress[1] |
| ≥ 4 years at -20°C | Cayman Chemical[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 100 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of the compound (Molecular Weight: 629.75 g/mol ).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1][2][3] Gentle warming to 37°C can also aid in dissolution.[3]
-
Visually inspect the solution to ensure complete dissolution before use.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Storage and Handling of this compound Stock Solutions
Proper storage is critical to maintain the stability and activity of this compound.
Procedure:
-
Long-term Storage: For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C for up to 6 months.[1][5] Alternatively, storage at -20°C for up to 1-3 months is also acceptable.[1][5][6]
-
Short-term Storage: For frequent use, aliquots can be stored at 4°C for up to one week.[2]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can potentially lead to degradation of the compound. Aliquoting the stock solution is highly recommended.
-
Before Use: When ready to use, thaw the frozen aliquot at room temperature or in a 37°C water bath. Ensure the solution is completely thawed and vortexed gently before making further dilutions in aqueous media. It is common for compounds to precipitate out of DMSO when diluted into an aqueous buffer; gentle warming and vortexing can help to redissolve the compound.[6]
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols: In Vivo Evaluation of PAK1 Inhibition
Topic: AZ13705339 and its In Vivo Counterpart in Preclinical Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and highly selective inhibitor of p21-activated kinase 1 (PAK1), designed for in vitro studies. For researchers looking to investigate the therapeutic potential of PAK1 inhibition in living organisms, the structurally related compound AZ13711265 was developed as a suitable in vivo probe. This document provides a detailed guide for designing and conducting in vivo studies to evaluate the efficacy of PAK1 inhibitors like AZ13711265 in preclinical cancer models.
p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, survival, and motility.[1] As downstream effectors of small GTPases like Rac and Cdc42, PAKs are implicated in the signaling pathways of numerous growth factors and oncogenes.[2][3][4] Specifically, PAK1 has been identified as a key player in the progression of several cancers, making it an attractive target for therapeutic intervention.[2][3][4]
PAK1 Signaling Pathway
The following diagram illustrates a simplified representation of the PAK1 signaling pathway, highlighting its central role in cancer-related cellular processes.
Caption: Simplified PAK1 signaling pathway in cancer.
Representative In Vivo Experimental Workflow
A typical workflow for evaluating a PAK1 inhibitor in a mouse xenograft model is outlined below.
Caption: A representative workflow for an in vivo xenograft study.
Experimental Protocols
The following is a representative protocol for a subcutaneous xenograft study in mice.
1. Cell Culture and Implantation
-
Cell Lines: Select a cancer cell line with known PAK1 expression or activation.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
2. Animal Husbandry and Monitoring
-
Animals: Use female athymic nude mice, 6-8 weeks old.
-
Housing: House the animals in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure them 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor the body weight of the animals to assess toxicity.
-
3. Treatment
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation:
-
Prepare the vehicle control (e.g., 0.5% methylcellulose in sterile water).
-
Prepare AZ13711265 in the vehicle at the desired concentrations.
-
-
Dosing:
-
Administer the compound and vehicle via the appropriate route (e.g., oral gavage).
-
Dosing frequency can be once or twice daily, depending on the pharmacokinetic properties of the compound.
-
4. Endpoint Analysis
-
Efficacy Assessment:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, collect tumor samples at specified time points after the last dose.
-
Analyze the tumors for biomarkers of PAK1 inhibition (e.g., downstream substrate phosphorylation) by methods such as Western blotting or immunohistochemistry.
-
-
Histology:
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Data Presentation
The following table provides a template for summarizing the quantitative data from an in vivo efficacy study.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QD | 1500 ± 250 | - | +5.0 |
| AZ13711265 | 25 | QD | 800 ± 150 | 46.7 | +2.1 |
| AZ13711265 | 50 | QD | 450 ± 90 | 70.0 | -1.5 |
| AZ13711265 | 100 | QD | 200 ± 50 | 86.7 | -4.8 |
Data are presented as mean ± SEM and are hypothetical.
References
- 1. pnas.org [pnas.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ13705339 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2).[1] It demonstrates IC₅₀ values of 0.33 nM and 6 nM for PAK1 and PAK2, respectively, and exhibits over 7500-fold selectivity for PAK1 over PAK4.[1] this compound competitively binds to the ATP-binding pocket of PAK1, inhibiting its kinase activity.[2] This action prevents the phosphorylation of downstream substrates involved in crucial cellular processes like cytoskeletal dynamics, cell motility, survival, and proliferation.[2] Consequently, this compound disrupts key signaling pathways often dysregulated in cancer, such as the MAPK and PI3K/AKT cascades.[2] These characteristics make it a valuable tool for cancer research and a potential therapeutic agent.
This document provides detailed protocols for the preparation of this compound stock solutions for in vitro research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 629.75 g/mol | [1] |
| Chemical Formula | C₃₃H₃₆FN₇O₃S | [2] |
| CAS Number | 2016806-57-6 | [2] |
| Purity | ≥98% | |
| IC₅₀ (PAK1) | 0.33 nM | [1][3][4] |
| IC₅₀ (PAK2) | 6 nM | [1] |
| IC₅₀ (pPAK1) | 59 nM | [4][5] |
| K_d_ (PAK1) | 0.28 nM | [3][4] |
| K_d_ (PAK2) | 0.32 nM | [3][4] |
| Solubility in DMSO | Up to 250 mg/mL (396.98 mM) | [4] |
| Solubility in Ethanol | Up to 20 mM (with gentle warming) |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), newly opened
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound.
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.001 L x 0.010 mol/L x 629.75 g/mol = 6.2975 mg
-
-
-
Weigh the this compound powder.
-
Carefully weigh out approximately 6.30 mg of this compound powder and place it in a microcentrifuge tube.
-
-
Add DMSO to the powder.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound.
-
Store the stock solution.
Note: For cell-based assays, the final concentration of DMSO should typically not exceed 0.1% to avoid solvent-induced toxicity.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits PAK1, affecting downstream signaling.
References
Application Notes and Protocols for Western Blot Analysis Following AZ13705339 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a key regulator of numerous cellular processes including cytoskeletal dynamics, cell motility, survival, and proliferation.[1] It also exhibits high affinity for PAK2.[2] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PAK1 and thereby preventing the phosphorylation of its downstream substrates.[1] This inhibitory action disrupts major signaling pathways often dysregulated in cancer, such as the MAPK and PI3K/AKT cascades.[1] Western blotting is an essential technique to elucidate the efficacy and mechanism of action of this compound by quantifying the changes in phosphorylation status of PAK1 and its downstream targets.
These application notes provide a detailed protocol for treating cells with this compound and subsequently performing a Western blot analysis to assess the modulation of the PAK1 signaling pathway.
Data Presentation
Table 1: Summary of Expected Outcomes from Western Blot Analysis after this compound Treatment
| Target Protein | Expected Change with this compound Treatment | Rationale |
| p-PAK1 (Thr423) | ↓ | This compound inhibits PAK1 autophosphorylation, a critical step for its activation.[3] |
| Total PAK1 | No change | The inhibitor affects the activity, not the expression level of the protein. |
| p-LIMK1 (Thr508) | ↓ | LIMK1 is a direct downstream substrate of PAK1. Inhibition of PAK1 will reduce LIMK1 phosphorylation.[4][5] |
| Total LIMK1 | No change | The inhibitor affects the phosphorylation status, not the total protein level. |
| p-Cofilin (Ser3) | ↓ | Cofilin is phosphorylated and inactivated by LIMK1. Reduced LIMK1 activity will lead to decreased Cofilin phosphorylation.[6][7][8] |
| Total Cofilin | No change | The inhibitor's effect is on the post-translational modification of Cofilin. |
| p-MEK1 (Ser217/221) | ↓ | PAK1 can phosphorylate and activate MEK1, a key component of the MAPK pathway.[9][10] |
| Total MEK1 | No change | The inhibitor targets the upstream kinase, not MEK1 expression. |
| p-ERK1/2 (Thr202/Tyr204) | ↓ | As a downstream effector of the MEK1-mediated cascade, ERK1/2 phosphorylation is expected to decrease.[11][12][13][14] |
| Total ERK1/2 | No change | The inhibitor's effect propagates down the signaling cascade to affect phosphorylation. |
| β-Actin | No change | Used as a loading control to ensure equal protein loading across all lanes. |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in appropriate media and conditions.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations. Effective concentrations in cellular assays are in the submicromolar range, with studies showing effects at 300 nM and 1 µM.[2] A dose-response experiment (e.g., 10 nM, 100 nM, 500 nM, 1 µM) is recommended to determine the optimal concentration for your cell line.
-
Treatment: Replace the existing media with the media containing the desired concentration of this compound or a vehicle control (DMSO). A time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 6 hours) is recommended to determine the optimal treatment duration. A 30-minute treatment has been shown to be effective in some systems.[2]
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
Western Blot Protocol
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP activity. Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Stripping and Re-probing (Optional): To probe for multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (e.g., β-Actin).
Mandatory Visualization
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Anti-LIM Kinase 1 (phospho T508) antibody (ab38508) | Abcam [abcam.com]
- 5. Phospho-LIMK1 (Thr508)/LIMK2 (Thr505) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-Cofilin (Ser3) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Cofilin Phosphorylation by Protein Kinase Testicular Protein Kinase 1 and Its Role in Integrin-mediated Actin Reorganization and Focal Adhesion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-MEK1/2 (Ser217/221) (41G9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-MEK1/2 (Ser221) (166F8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. abcepta.com [abcepta.com]
- 12. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 13. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 14. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for AZ13705339 in Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1). PAK1 is a key regulator of cytoskeletal dynamics, cell adhesion, and motility. Dysregulation of PAK1 signaling is implicated in the progression of various cancers, promoting cell migration and invasion, which are critical steps in metastasis. These application notes provide detailed protocols for utilizing this compound in common in vitro migration and invasion assays, along with an overview of the relevant signaling pathways.
While specific quantitative data for this compound in cell migration and invasion assays is not yet extensively published, the following sections provide representative data from studies using other selective PAK1 inhibitors. This information serves as a valuable reference for designing and interpreting experiments with this compound.
Data Presentation: Efficacy of PAK1 Inhibition in Migration and Invasion
The following tables summarize the inhibitory effects of PAK1 inhibition on cell migration and invasion in various cancer cell lines from published studies. These results demonstrate the potential of selective PAK1 inhibitors like this compound to impair cancer cell motility.
Table 1: Effect of PAK1 Inhibition on Cancer Cell Migration (Wound Healing Assay)
| Cell Line | Inhibitor | Concentration | % Inhibition of Wound Closure (relative to control) | Reference |
| Glioma Cells (U87) | PAK1 shRNA | N/A | Significant decrease in wound healing rate | |
| Breast Cancer (MCF-7) | PAK1 shRNA | N/A | Significant decrease in wound closure | |
| Prostate Cancer (DU-145) | PAK1 shRNA | N/A | Significant decrease in wound closure |
Table 2: Effect of PAK1 Inhibition on Cancer Cell Invasion (Transwell Assay)
| Cell Line | Inhibitor | Concentration | % Inhibition of Invasion (relative to control) | Reference |
| Glioma Cells (U87) | PAK1 shRNA | N/A | Significantly fewer invading cells | |
| Breast Cancer (T47D) | Pak1 siRNA | N/A | Significant inhibition of heregulin-stimulated invasion | |
| Medulloblastoma (DAOY) | Pak1 siRNA | N/A | Significant inhibition of invasion | |
| Pancreatic Cancer (Panc1) | PAK1 shRNA | N/A | Significant reduction in invasive potential |
Signaling Pathways
PAK1 is a central node in signaling pathways that control the actin cytoskeleton, a key driver of cell movement. Upon activation by small GTPases like Rac1 and Cdc42, PAK1 phosphorylates a cascade of downstream targets.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the well.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). It is recommended to use serum-free or low-serum media to minimize cell proliferation.
-
Imaging (T=0): Immediately capture images of the scratch in each well using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Transwell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through an extracellular matrix (ECM) barrier.
Experimental Workflow:
Protocol:
-
Insert Preparation: Coat the upper surface of Transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel or another basement membrane extract. Allow the Matrigel to solidify at 37°C.
-
Rehydration: Rehydrate the coated inserts with serum-free medium.
-
Chemoattractant: In the lower chamber of the plate, add culture medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Cell Seeding and Treatment: Harvest and resuspend cells in serum-free medium containing various concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable invasion (typically 24-48 hours), which should be optimized for the specific cell line.
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol or paraformaldehyde, and then stain with a solution such as crystal violet.
-
Imaging and Quantification: After washing and drying, take images of the stained cells using a microscope. Count the number of invaded cells in several representative fields for each insert.
Concluding Remarks
This compound, as a potent and selective PAK1 inhibitor, is a valuable tool for investigating the role of PAK1 in cancer cell migration and invasion. The provided protocols for wound healing and Transwell invasion assays, along with the representative data from other PAK1 inhibitors, offer a solid foundation for researchers to design and execute experiments to elucidate the anti-metastatic potential of this compound. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for the specific cell lines and assays being utilized.
AZ13705339: A Potent Tool for Interrogating Cytoskeletal Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and PAK2, key regulators of cytoskeletal dynamics, cell motility, survival, and proliferation.[1] By competitively binding to the ATP-binding pocket of PAK1, this compound effectively blocks its kinase activity, preventing the phosphorylation of downstream substrates. This inhibition disrupts essential signaling pathways, such as the MAPK and PI3K/AKT cascades, leading to reduced cell migration, invasion, and proliferation.[1] Its high selectivity for PAK1 and PAK2 over other PAK isoforms and kinases minimizes off-target effects, making it a valuable research tool for dissecting the intricate role of PAK1/2 in cellular processes and a promising candidate for therapeutic development in diseases driven by aberrant PAK signaling, including various cancers.
Mechanism of Action and Signaling Pathway
PAK1 and PAK2 are serine/threonine kinases that act as crucial effectors for the Rho GTPases, Rac1 and Cdc42. Upon activation by these GTPases, PAK1/2 phosphorylates a multitude of downstream substrates that directly influence the organization and dynamics of the actin cytoskeleton. Key downstream targets include LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, a protein responsible for actin filament depolymerization. This leads to the stabilization of actin filaments and the promotion of structures like lamellipodia and filopodia, which are essential for cell migration. PAK1/2 also phosphorylates filamin A, an actin-binding protein that crosslinks actin filaments into a network, and components of the Arp2/3 complex, which is critical for the nucleation of new actin filaments.
// Nodes Extracellular_Stimuli [label="Extracellular Stimuli\n(e.g., Growth Factors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rac_Cdc42 [label="Rac/Cdc42", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAK1_PAK2 [label="PAK1/PAK2", fillcolor="#FBBC05", fontcolor="#202124"]; LIMK [label="LIM Kinase (LIMK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cofilin [label="Cofilin (inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Actin_Polymerization [label="Actin Polymerization &\nStress Fiber Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filamin_A [label="Filamin A", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arp2_3 [label="Arp2/3 Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin_Crosslinking [label="Actin Crosslinking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Actin_Nucleation [label="Actin Nucleation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Migration [label="Cell Migration &\nInvasion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Extracellular_Stimuli -> Rac_Cdc42 [label="activates"]; Rac_Cdc42 -> PAK1_PAK2 [label="activates"]; this compound -> PAK1_PAK2 [label="inhibits", style=dashed, color="#EA4335"]; PAK1_PAK2 -> LIMK [label="phosphorylates"]; LIMK -> Cofilin [label="phosphorylates\n(inactivates)"]; Cofilin -> Actin_Polymerization [label="promotes"]; PAK1_PAK2 -> Filamin_A [label="phosphorylates"]; Filamin_A -> Actin_Crosslinking [label="promotes"]; PAK1_PAK2 -> Arp2_3 [label="phosphorylates"]; Arp2_3 -> Actin_Nucleation [label="promotes"]; Actin_Polymerization -> Cell_Migration; Actin_Crosslinking -> Cell_Migration; Actin_Nucleation -> Cell_Migration; } end_dot
Figure 1. Simplified signaling pathway of PAK1/2 in cytoskeletal dynamics and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, demonstrating its high potency and selectivity.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (PAK1) | 0.33 nM | Enzymatic Assay | MedchemExpress |
| IC₅₀ (pPAK1) | 59 nM | Enzymatic Assay | MedchemExpress |
| Kᵢ (PAK1) | 3.7 nM | Enzymatic Assay | MedChemExpress |
| Kᵢ (PAK2) | 11 nM | Enzymatic Assay | MedChemExpress |
| Kⅾ (PAK1) | 0.28 nM | Binding Assay | MedchemExpress |
| Kⅾ (PAK2) | 0.32 nM | Binding Assay | MedchemExpress |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cytoskeletal dynamics.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
// Edges Seed_Cells -> Create_Wound; Create_Wound -> Wash; Wash -> Add_Inhibitor; Add_Inhibitor -> Image_t0; Image_t0 -> Incubate; Incubate -> Analyze; } end_dot
Figure 2. Experimental workflow for the wound healing assay.
Materials:
-
Cells of interest (e.g., cancer cell lines like MDA-MB-231 or HeLa)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
24-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the medium with serum-free or low-serum medium and incubate for 2-4 hours to minimize cell proliferation.
-
Wound Creation: Create a linear scratch in the center of the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Inhibitor Treatment: Add fresh low-serum medium containing the desired concentration of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO at the same final concentration).
-
Imaging: Immediately capture images of the scratch at time 0 using a microscope. Mark the position of the images for subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Transwell Migration Assay
This assay assesses the migratory capacity of individual cells towards a chemoattractant.
// Edges Prepare_Cells -> Seed_Cells_Inhibitor; Add_Chemoattractant -> Seed_Cells_Inhibitor; Seed_Cells_Inhibitor -> Incubate; Incubate -> Remove_Non_Migrated; Remove_Non_Migrated -> Fix_Stain; Fix_Stain -> Count_Cells; } end_dot
Figure 3. Experimental workflow for the transwell migration assay.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates
-
Cells of interest
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Vehicle control (DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Chamber Preparation: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Cell Preparation: Resuspend cells in serum-free medium.
-
Inhibitor Treatment: Add the desired concentration of this compound or vehicle control to the cell suspension and incubate for a short period (e.g., 30 minutes) at 37°C.
-
Cell Seeding: Seed the treated cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for sufficient cell migration (e.g., 12-24 hours), depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% Crystal Violet for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to dry, then visualize and count the stained, migrated cells in several random fields of view using a microscope.
Immunofluorescence Staining for Focal Adhesions and Actin Cytoskeleton
This protocol allows for the visualization of changes in focal adhesions and the actin cytoskeleton upon treatment with this compound.
Materials:
-
Cells seeded on glass coverslips
-
This compound stock solution
-
Vehicle control (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a focal adhesion protein (e.g., anti-paxillin or anti-vinculin)
-
Fluorescently labeled secondary antibody
-
Fluorescently labeled phalloidin (for F-actin staining)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and spread. Treat the cells with the desired concentration of this compound or vehicle control for an appropriate duration (e.g., 1-4 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and then block non-specific binding sites with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against a focal adhesion protein, diluted in blocking solution, for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells with PBS. Incubate with a fluorescently labeled secondary antibody and fluorescently labeled phalloidin, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and then incubate with DAPI for 5 minutes.
-
Mounting: Wash the coverslips with PBS and then mount them onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Analyze changes in the number, size, and morphology of focal adhesions and the organization of the actin cytoskeleton using image analysis software.
Conclusion
This compound is a powerful and specific inhibitor of PAK1 and PAK2, making it an invaluable tool for studying the complex role of these kinases in regulating cytoskeletal dynamics. The protocols provided here offer a starting point for researchers to investigate the effects of this compound on cell migration, invasion, and the underlying cytoskeletal architecture. By utilizing these methods, scientists can further elucidate the mechanisms of PAK1/2 signaling and its implications in various physiological and pathological processes.
References
Troubleshooting & Optimization
Technical Support Center: AZ13705339
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the PAK1/PAK2 inhibitor, AZ13705339.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1) and also shows high potency against PAK2.[1][2][3] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[1] This inhibition disrupts key signaling pathways involved in cytoskeletal dynamics, cell motility, survival, and proliferation.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C.[1] Stock solutions are typically prepared in DMSO.[1] Once dissolved, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] For short-term storage of a few days to weeks, 4°C is acceptable.[1]
Q3: At what concentration should I use this compound in my assay?
The optimal concentration of this compound will depend on the specific assay and cell type. It is a very potent inhibitor with an IC50 of 0.33 nM for PAK1 in biochemical assays.[3][5] For cell-based assays, effective concentrations are typically in the submicromolar range.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: this compound Not Working in My Assay
Here are some common issues and troubleshooting steps to consider if you are not observing the expected effect of this compound in your assay.
Problem 1: No or weak inhibitory effect observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | - Verify the calculations for your stock solution and final dilutions. - Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your system. |
| Compound Insolubility in Assay Media | - Although soluble in DMSO, this compound may precipitate when diluted into aqueous cell culture media. - Visually inspect the media for any signs of precipitation after adding the compound. - To improve solubility, pre-warm the media to 37°C and add the DMSO stock drop-wise while gently vortexing. - Ensure the final DMSO concentration is as low as possible (typically <0.5%) and consistent across all wells, including vehicle controls. |
| Compound Instability | - Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid using old or repeatedly freeze-thawed solutions.[4] - Consider the stability of the compound in your specific cell culture media over the duration of your experiment. For long-term experiments, you may need to replenish the media with fresh inhibitor. |
| Inactive Compound | - Ensure the compound has been stored correctly at -20°C in a dry, dark environment.[1] - If possible, test the activity of your compound in a validated, cell-free biochemical assay to confirm its potency. |
| Cell Line Insensitivity | - Confirm that your chosen cell line expresses PAK1 and that the pathway is active. - Some cell lines may have compensatory signaling pathways that bypass the effects of PAK1 inhibition. |
Problem 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - At higher concentrations, even selective inhibitors can have off-target effects. Use the lowest effective concentration determined from your dose-response curve. - If available, use a structurally different PAK1 inhibitor to see if it produces the same phenotype. - Consider performing a rescue experiment by overexpressing a drug-resistant mutant of PAK1. |
| DMSO Toxicity | - Ensure the final DMSO concentration is not toxic to your cells. Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability and the assay readout. |
| Assay Variability | - For cell-based assays, ensure consistent cell seeding density and incubation times. - For Western blotting, optimize antibody concentrations and blocking conditions to reduce background and non-specific bands.[6][7][8] |
Experimental Protocols
General Protocol for Preparing this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
General Protocol for a Cell-Based Western Blot Assay to Measure PAK1 Inhibition
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., a serial dilution from 1 µM) or a vehicle control (DMSO). Incubate for the desired treatment time.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known downstream substrate of PAK1 (e.g., phospho-LIMK1/2) overnight at 4°C. Also, probe for total LIMK1/2 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
Signaling Pathways and Workflows
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. AZ 13705339 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PAK | TargetMol [targetmol.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: AZ13705339
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ13705339, a highly potent and selective PAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in a cell-based assay?
A1: The optimal concentration of this compound depends on the cell type and the specific experimental endpoint. This compound is a highly potent PAK1 inhibitor with an enzymatic IC50 of approximately 0.33 nM and a cellular IC50 for inhibiting phosphorylated PAK1 (pPAK1) of around 59 nM.[1] For initial experiments, a dose-response curve ranging from 1 nM to 1 µM is recommended to determine the optimal concentration for your specific cell line and assay.
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment time is dependent on the biological process being investigated.
-
Signaling Pathway Analysis (e.g., Western Blot for pPAK1): Short incubation times are generally sufficient to observe effects on signaling pathways. A time-course experiment ranging from 30 minutes to 24 hours is recommended to capture the kinetics of PAK1 inhibition.
-
Cell Proliferation and Viability Assays: For assays measuring cell proliferation or viability, longer incubation times are typically required. It is advisable to conduct a time-course experiment, for example, at 24, 48, and 72 hours, to determine the most effective treatment duration.
-
Cell Migration Assays: The duration of a migration assay depends on the migratory speed of the cell line being used. A pilot experiment to determine the optimal time for wound closure or transmigration is recommended, with typical time points ranging from 12 to 48 hours.
Q3: What is the stability of this compound in cell culture medium?
A3: While specific stability data for this compound in various cell culture media is not extensively published, it is good practice to assume that any small molecule inhibitor may have limited stability over long incubation periods. For long-term experiments (e.g., > 48 hours), consider replenishing the media with fresh this compound to maintain a consistent concentration. Stock solutions of this compound in DMSO are stable for months to years when stored at -20°C.[2]
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Stability: As mentioned, the stability of this compound in your specific cell culture medium and conditions could be a factor.
-
Cell Passage Number: Using cells of a consistent and low passage number is crucial, as cellular characteristics can change over time in culture.
-
Assay Conditions: Ensure that all experimental parameters, including cell seeding density, serum concentration, and incubation times, are kept consistent between experiments.
-
Pipetting Accuracy: Given the high potency of this compound, small variations in concentration due to pipetting errors can lead to significant differences in results.
Troubleshooting Guides
Problem 1: No or weak inhibition of PAK1 signaling (e.g., pPAK1 levels unchanged).
| Possible Cause | Troubleshooting Steps |
| Insufficient Treatment Time | Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 8h) to determine the optimal time for PAK1 inhibition in your cell line. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to identify the IC50 in your specific cell model. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with the compound. |
| Low PAK1 Expression/Activity | Confirm PAK1 expression and baseline activity in your cell line via Western blot or other methods. |
Problem 2: High variability in cell viability/proliferation assays.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inappropriate Assay Window | Optimize the treatment duration. A 72-hour incubation is often a good starting point for proliferation assays. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, try a lower concentration or a different solvent for the final dilution. |
Data Presentation
Table 1: Example Time-Dependent Effect of this compound on pPAK1 Levels
This table presents hypothetical data to guide experimental design.
| Treatment Time | This compound (100 nM) - % Inhibition of pPAK1 |
| 30 minutes | 45% |
| 1 hour | 75% |
| 2 hours | 92% |
| 4 hours | 95% |
| 8 hours | 88% |
| 24 hours | 75% |
Table 2: Example Dose-Response of this compound on Cell Proliferation at 72 hours
This table presents hypothetical data to guide experimental design.
| This compound Concentration | % Inhibition of Cell Proliferation |
| 1 nM | 5% |
| 10 nM | 25% |
| 50 nM | 50% |
| 100 nM | 78% |
| 500 nM | 95% |
| 1 µM | 98% |
Experimental Protocols
Protocol 1: Western Blot Analysis of pPAK1 Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for the desired time points (e.g., 30 min, 1h, 2h, 4h). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pPAK1 (e.g., phospho-Ser144/141) and total PAK1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the pPAK1 signal to the total PAK1 signal.
Protocol 2: Cell Proliferation Assay (e.g., using CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for various time points (e.g., 24h, 48h, 72h).
-
Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: Simplified PAK1 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
AZ13705339 off-target effects in cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of AZ13705339, a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1). This guide addresses potential off-target effects and offers detailed experimental protocols to ensure accurate and reliable results in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key downstream effector of the Rho family small GTPases Cdc42 and Rac1.[1] this compound is a highly potent and selective inhibitor of PAK1.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is an ATP-competitive inhibitor of PAK1.[2] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[2]
Q3: What are the known downstream signaling pathways affected by PAK1 inhibition with this compound?
A3: PAK1 is involved in a multitude of cellular processes.[4][5] Inhibition of PAK1 by this compound can impact:
-
Cytoskeletal Dynamics and Cell Motility: PAK1 regulates the organization of the actin cytoskeleton.[1]
-
Cell Proliferation and Survival: PAK1 influences key signaling pathways such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer.[2][6]
-
Gene Transcription: PAK1 can translocate to the nucleus and regulate gene expression.[5]
Q4: How selective is this compound?
A4: this compound is reported to be a highly selective inhibitor for PAK1.[2][3] It shows significantly less activity against other PAK family members and a broader panel of kinases at therapeutic concentrations. However, like any kinase inhibitor, off-target effects can occur, especially at higher concentrations.
Troubleshooting Guide: Off-Target Effects in Cells
This section provides guidance on how to identify and mitigate potential off-target effects of this compound in your cellular experiments.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected Phenotype: Cellular effects are observed that are inconsistent with known PAK1 signaling pathways. | The phenotype may be due to the inhibition of an unknown off-target kinase or pathway. | 1. Confirm On-Target Engagement: Perform a dose-response experiment and verify the inhibition of a known downstream substrate of PAK1 (e.g., phosphorylation of Merlin at Ser518). 2. Review Kinome Scan Data: Consult available kinase selectivity data for this compound to identify potential off-target kinases. 3. Orthogonal Approach: Use a structurally different PAK1 inhibitor or an RNAi-based approach (siRNA or shRNA) to see if the phenotype is recapitulated. 4. Broad Pathway Analysis: Employ techniques like phosphoproteomics or antibody arrays to identify unexpectedly altered signaling pathways. |
| High Cytotoxicity: Significant cell death is observed at concentrations expected to be selective for PAK1. | The cytotoxicity may be mediated by an off-target kinase that is critical for cell survival in your specific cell line. | 1. Determine IC50 for Cytotoxicity: Perform a dose-response curve to determine the concentration at which 50% of cell death occurs and compare it to the IC50 for PAK1 inhibition. 2. Use a PAK1-Null Cell Line: If available, test the cytotoxicity of this compound in a cell line where PAK1 has been knocked out. The absence of a significant cytotoxic effect would point towards on-target toxicity. 3. Rescue Experiment: If a specific off-target is suspected, attempt to rescue the cytotoxic phenotype by overexpressing a drug-resistant mutant of the off-target kinase. |
| Inconsistent Results: High variability in experimental outcomes between replicates or different experimental setups. | This could be due to issues with compound stability, solubility, or variations in cell culture conditions that affect inhibitor activity. | 1. Verify Compound Integrity: Ensure the compound has been stored correctly and prepare fresh stock solutions. 2. Check Solubility: Visually inspect the media for any precipitation of the compound. 3. Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and serum concentration. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| PAK1 | IC50 | 0.33 nM | [7][8][9] |
| pPAK1 | IC50 | 59 nM | [7][8] |
| PAK1 | Kd | 0.28 nM | [7][8] |
| PAK2 | Kd | 0.32 nM | [7][8] |
| PAK4 | IC50 | 2.6 µM | [9] |
Experimental Protocols
1. Kinase Selectivity Profiling (Kinome Scan)
To experimentally determine the off-target profile of this compound, a comprehensive kinase selectivity panel is recommended.
-
Principle: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., KINOMEscan™). The percentage of remaining kinase activity is measured.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound to a commercial kinase profiling service (e.g., DiscoverX, Reaction Biology).
-
The service will perform competitive binding assays or enzymatic assays to determine the interaction of this compound with a broad range of kinases.
-
Analyze the data to identify any kinases that are significantly inhibited at the tested concentration.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
-
Principle: Ligand binding to a protein can alter its thermal stability. CETSA measures the change in the thermal denaturation profile of a target protein in the presence of a ligand.
-
Methodology:
-
Treat cultured cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of different temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble PAK1 in each sample by Western blotting or other protein detection methods.
-
A shift in the melting curve of PAK1 in the presence of this compound indicates target engagement.
-
Mandatory Visualizations
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound activity and selectivity.
Caption: Logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. pnas.org [pnas.org]
- 2. medkoo.com [medkoo.com]
- 3. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAK1 - Wikipedia [en.wikipedia.org]
- 5. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
Technical Support Center: Managing In Vivo Toxicity of Novel Kinase Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential in vivo toxicity when working with investigational kinase inhibitors, with a focus on compounds similar to the p21-activated kinase 1 (PAK1) inhibitor, AZ13705339.
Disclaimer: this compound is reported as an in vitro probe.[1][2] Specific in vivo toxicity data for this compound is not extensively available in the public domain. The information provided here is based on general principles of kinase inhibitor development and data from a structurally related in vivo probe, AZ13711265.
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during in vivo studies of kinase inhibitors.
| Question | Answer |
| My animals are showing signs of toxicity (e.g., weight loss, lethargy) after administration of a novel PAK1 inhibitor. What are the initial troubleshooting steps? | 1. Confirm Dosing Accuracy: Immediately verify the formulation, concentration, and volume of the administered dose. Calculation errors are a common source of unexpected toxicity. 2. Review Literature for Class-Specific Toxicities: Research known toxicities of other inhibitors targeting the same kinase or kinase family. This can provide clues about potential on-target or off-target effects. 3. Perform a Dose-Range Finding Study: If not already done, conduct a study with a wider range of doses to determine the maximum tolerated dose (MTD). 4. Analyze Pharmacokinetics (PK): Measure the plasma and tumor concentration of the compound over time. Unexpectedly high exposure can lead to toxicity. |
| How can I determine if the observed toxicity is due to on-target or off-target effects? | Differentiating between on-target and off-target toxicity is a critical step.[3][4] 1. Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target with a different chemical scaffold. If the toxicity is recapitulated, it is more likely to be on-target. 2. Employ a Genetically Engineered Model: In knockout or kinase-dead models for the target protein, on-target toxicity should be abrogated. 3. Kinome Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions. 4. Lower the Dose: On-target effects are typically dose-dependent. Reducing the dose might mitigate toxicity while maintaining a therapeutic window. |
| What formulation strategies can be used to minimize toxicity? | The formulation can significantly impact a compound's toxicity profile. 1. Solubilizing Agents: Poor solubility can lead to precipitation and localized toxicity. Experiment with different pharmaceutically acceptable excipients (e.g., cyclodextrins, PEG, Tween 80). 2. Targeted Delivery Systems: For some applications, liposomal formulations or antibody-drug conjugates can improve tumor-specific delivery and reduce systemic exposure. 3. Route of Administration: The route of administration (e.g., oral, intravenous, subcutaneous) can alter the PK profile and subsequent toxicity. |
| Could the lipophilicity of my compound be contributing to its toxicity? | Yes, high lipophilicity can lead to non-specific binding, lower clearance, and increased toxicity. The development of AZ13711265 from this compound involved reducing lipophilicity to lower clearance for in vivo use.[1][2] |
Quantitative Data Summary
The following table summarizes the available pharmacokinetic data for the in vivo probe AZ13711265, a less lipophilic analog of this compound.
| Compound | Dose (Mouse) | Cmax | Free Cover at Cmax (vs. pPAK1 IC50) | Observed Toxicity | Reference |
| AZ13711265 | 100 mg/kg (oral) | 7.7 µM | 2-fold excess | No visible toxicity | [1] |
Experimental Protocols
General Protocol for an Acute Toxicity Study in Mice
This protocol provides a general framework for assessing the acute toxicity of a novel kinase inhibitor.
1. Animal Model:
-
Select a suitable mouse strain (e.g., CD-1, BALB/c).
-
Use both male and female mice (n=3-5 per group).
-
Acclimate animals for at least 7 days before the study.
2. Compound Formulation:
-
Prepare a vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
-
Prepare the test compound in the same vehicle at three or more dose levels (e.g., 10, 50, 100 mg/kg). The dose selection should be based on in vitro efficacy data and any available preliminary in vivo data.
3. Administration:
-
Administer a single dose of the vehicle or test compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
4. Monitoring:
-
Record body weight just before dosing and daily thereafter for 14 days.
-
Perform clinical observations for signs of toxicity (e.g., changes in posture, activity, breathing) at regular intervals on the day of dosing and daily thereafter.
-
At the end of the study (Day 14), euthanize the animals.
5. Endpoint Analysis:
-
Perform gross necropsy on all animals.
-
Collect major organs (e.g., liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
Collect blood for hematology and clinical chemistry analysis.
Visualizations
Signaling Pathway
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for assessing the in vivo toxicity of a novel kinase inhibitor.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected in vivo toxicity.
References
- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ13705339 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AZ13705339.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most highly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It is also soluble in ethanol with gentle warming.[6]
Q2: What is the maximum achievable concentration of this compound in common solvents?
A2: The maximum concentration can vary slightly between batches and suppliers. However, the general guidelines are summarized in the table below. It is always recommended to refer to the batch-specific data on the Certificate of Analysis.
Q3: The compound is not fully dissolving, what should I do?
A3: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Gentle Warming: Warm the solution to 37°C.[7]
-
Fresh Solvent: Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q4: How should I prepare stock solutions of this compound?
A4: It is advisable to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in aqueous buffers or cell culture media for your experiments. When diluting into aqueous solutions, do so drop-wise while vortexing to prevent precipitation.
Q5: What are the recommended storage conditions for this compound?
A5:
-
Stock Solutions: Aliquot and store at -80°C for up to six months or at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.[2]
Data Presentation
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 - 397 | 62.98 - 250 | Sonication and using newly opened DMSO is recommended.[1][2] |
| Ethanol | 20 | 12.6 | Gentle warming is required. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.62975 mg of this compound (Molecular Weight: 629.75 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Mandatory Visualizations
Troubleshooting this compound Solubility Issues
Caption: A troubleshooting workflow for dissolving this compound.
Simplified PAK1/PAK2 Signaling Pathway
Caption: Simplified overview of the PAK1/PAK2 signaling pathway.
References
- 1. Pak1 and Pak2 Mediate Tumor Cell Invasion through Distinct Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. glpbio.com [glpbio.com]
- 6. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZ13705339
This technical support center is designed for researchers, scientists, and drug development professionals to address potential unexpected results and provide guidance for experiments involving the PAK1 inhibitor, AZ13705339.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1][2] It functions by binding to the ATP-binding pocket of PAK1, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts signaling pathways involved in cytoskeletal dynamics, cell motility, survival, and proliferation.[1]
Q2: What is the reported selectivity profile of this compound?
A2: this compound was developed as a highly selective in vitro probe compound.[3] It exhibits strong selectivity for PAK1 over other PAK isoforms and a broader panel of kinases, which is intended to minimize off-target effects.[1] However, as with any kinase inhibitor, off-target effects can still occur, particularly at higher concentrations.
Q3: What are potential reasons for observing off-target effects with a selective inhibitor like this compound?
A3: Off-target effects of kinase inhibitors can arise from several factors, even with highly selective compounds. These can include non-specific binding at high concentrations, pathway cross-talk, or a phenomenon known as retroactivity, where the inhibition of a downstream kinase can affect upstream components of other pathways.[4][5] It's also important to consider that the cellular environment is complex, and inhibiting a key signaling node like PAK1 can lead to unforeseen network-level adaptations.
Q4: Are there known resistance mechanisms to PAK1 inhibitors?
A4: While specific resistance mechanisms to this compound are not widely documented, resistance to kinase inhibitors can emerge through various mechanisms. These may include mutations in the drug target that prevent inhibitor binding, upregulation of bypass signaling pathways, or functional redundancy where other kinases compensate for the inhibited target. For instance, the functional redundancy among PAK isoforms might explain why in some cases, a highly potent PAK1 inhibitor did not lead to an expected cellular phenotype.
Troubleshooting Guides
Issue 1: Lower than Expected Potency in Cellular Assays
Researchers may occasionally observe that the IC50 value of this compound in a cellular assay is significantly higher than its reported biochemical IC50.
| Potential Cause | Recommended Solution |
| Compound Solubility/Stability: this compound may precipitate in aqueous media or degrade over the course of a long experiment. | Prepare a high-concentration stock solution in DMSO. Ensure the final DMSO concentration in the culture medium is low (<0.5%) to avoid solvent-induced toxicity. For long-term experiments, consider renewing the media with freshly diluted compound at regular intervals. |
| High Cell Seeding Density: A high density of cells can metabolize the compound or deplete it from the medium, reducing its effective concentration. | Optimize cell seeding density to ensure it is within the linear range of the assay. |
| Functional Redundancy of PAK Isoforms: If the cell line under investigation expresses other group I PAK members (PAK2, PAK3), they may compensate for the inhibition of PAK1, leading to a weaker than expected phenotype. | Profile the expression levels of PAK1, PAK2, and PAK3 in your cell line. Consider using a pan-PAK inhibitor as a positive control to assess the effect of inhibiting all group I PAKs. |
| Cell Line Specificity: The signaling pathways downstream of PAK1 may be regulated differently in your specific cell line, making it less sensitive to PAK1 inhibition. | Confirm that the PAK1 pathway is active and a key driver of the phenotype you are measuring in your chosen cell line. |
Issue 2: Unexpected Phenotypic Changes
The inhibition of PAK1 may lead to cellular effects that are not immediately attributable to its known functions.
| Potential Cause | Recommended Solution |
| Off-Target Kinase Inhibition: At higher concentrations, this compound may inhibit other kinases, leading to unforeseen biological consequences. | Perform a dose-response experiment to determine the minimal effective concentration. If available, use a structurally related but inactive control compound to differentiate on-target from off-target effects. Consider performing a kinome-wide selectivity profiling assay to identify potential off-target interactions. |
| Pathway Crosstalk and Network Adaptation: Inhibition of a central signaling node like PAK1 can cause compensatory changes in other signaling pathways. | Utilize pathway analysis tools (e.g., phospho-proteomics, Western blotting for key signaling nodes) to investigate changes in related pathways such as the MAPK and PI3K/AKT cascades. |
| Experimental Artifacts: The observed phenotype may be an artifact of the experimental conditions rather than a direct effect of PAK1 inhibition. | Ensure all appropriate controls are included in your experiment, such as vehicle-treated cells and cells treated with a known positive control for the observed phenotype. |
Experimental Protocols & Methodologies
General Protocol for Cellular Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Add the diluted compound to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the IC50 value using a suitable software package.
Visualizations
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating Mutations in PAK1, Encoding p21-Activated Kinase 1, Cause a Neurodevelopmental Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZ13705339 Efficacy in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of AZ13705339 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1).[1][2] Its mechanism of action involves competitively binding to the ATP-binding pocket of PAK1, which inhibits its kinase activity.[2] This blockade prevents the phosphorylation of downstream substrates that are crucial for cytoskeletal dynamics, cell motility, survival, and proliferation.[2] By disrupting PAK1 signaling, this compound can interfere with key pathways often dysregulated in diseases like cancer, such as the MAPK and PI3K/AKT cascades.[2]
Q2: What are the recommended storage and handling conditions for this compound?
For short-term storage (days to weeks), this compound should be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[2] The compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under normal shipping conditions.[2] Stock solutions can be prepared in DMSO and should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent repeated freeze-thaw cycles.[1]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO.[2]
Q4: What are the key quantitative parameters of this compound's activity?
The following table summarizes the inhibitory constants for this compound.
| Target | Parameter | Value |
| PAK1 | IC₅₀ | 0.33 nM[1] |
| pPAK1 | IC₅₀ | 59 nM[1] |
| PAK1 | Kd | 0.28 nM[1] |
| PAK2 | Kd | 0.32 nM[1] |
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected inhibition of PAK1 activity.
-
Question: My experiments are showing variable or weak inhibition of PAK1 signaling even at concentrations where this compound should be active. What could be the cause?
-
Answer:
-
Compound Degradation: Ensure that this compound has been stored correctly at -20°C or -80°C and that the stock solutions have not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment from a properly stored stock.
-
Inaccurate Concentration: Verify the concentration of your stock solution. If possible, confirm the concentration using analytical methods.
-
Cellular ATP Concentration: As this compound is an ATP-competitive inhibitor, high intracellular ATP levels can compete with the inhibitor, reducing its apparent potency. Consider this factor when interpreting results from cellular assays.
-
Assay Conditions: Ensure that the experimental conditions, such as incubation time and cell density, are optimized and consistent across experiments.
-
Issue 2: Observing off-target effects.
-
Question: I am observing cellular effects that are not consistent with the known functions of PAK1. Could this compound have off-target effects?
-
Answer:
-
High Concentrations: Using concentrations of this compound that are significantly higher than its IC₅₀ for PAK1 can increase the likelihood of off-target binding to other kinases. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits PAK1 without causing significant off-target effects.
-
Kinase Selectivity: While this compound is highly selective for PAK1, it does have some activity against other kinases at higher concentrations. Refer to kinase profiling data to understand its selectivity profile.
-
Use of Controls: To confirm that the observed effects are due to PAK1 inhibition, consider using negative controls, such as a structurally similar but inactive compound, or a positive control with a known PAK1 inhibitor. Additionally, rescuing the phenotype by overexpressing a drug-resistant PAK1 mutant can provide strong evidence for on-target activity.
-
Issue 3: Poor solubility or precipitation of the compound in aqueous media.
-
Question: I am noticing precipitation of this compound when I dilute it into my aqueous cell culture media. How can I improve its solubility?
-
Answer:
-
DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity and to maintain the solubility of the compound.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock solution in DMSO before the final dilution into the aqueous buffer or media. This can help to prevent precipitation.
-
Pre-warming Media: Gently pre-warming the cell culture media before adding the final dilution of the compound may help to improve solubility.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of PAK1 Downstream Targets
This protocol outlines the steps to analyze the phosphorylation status of PAK1 downstream targets following treatment with this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK1, anti-PAK1, anti-phospho-downstream target, anti-downstream target, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
PAK1 Signaling Pathway
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical experimental workflow for assessing the efficacy of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical flow for troubleshooting inconsistent experimental outcomes.
References
AZ13705339 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and troubleshooting of experiments involving the PAK1 inhibitor, AZ13705339.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] It also shows high potency for PAK2.[4][5] Its mechanism of action involves competitively binding to the ATP-binding pocket of PAK1, which inhibits its kinase activity. This prevents the phosphorylation of downstream substrates that are involved in cellular processes such as cytoskeletal dynamics, cell motility, survival, and proliferation.[1] By blocking PAK1 signaling, this compound can disrupt key pathways often dysregulated in cancer, such as the MAPK and PI3K/AKT cascades.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid compound, long-term storage at -20°C for up to 3 years is recommended.[6] For short-term storage of the solid, 0-4°C for days to weeks is acceptable.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[3][5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. If you encounter solubility issues, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath to aid dissolution.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher) which can then be diluted in culture medium for your experiments. Ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Culture Medium | Poor aqueous solubility of this compound. The compound may be coming out of solution when diluted from a DMSO stock into an aqueous buffer or medium. | 1. Optimize Solvent Concentration: Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally <0.1%).2. Pre-warm Medium: Warm your culture medium to 37°C before adding the diluted compound.3. Increase Serum Concentration: If compatible with your experiment, a higher serum concentration in the medium can sometimes help to keep hydrophobic compounds in solution.4. Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution immediately before each experiment. |
| Inconsistent or No Inhibitory Effect | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation.2. Incorrect Concentration: The final concentration of the inhibitor in the assay may be too low to elicit a response.3. Cell Line Specificity: The targeted PAK1 pathway may not be active or critical for the phenotype being measured in your specific cell line. | 1. Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for your experiments.2. Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line and endpoint to ensure you are using an effective concentration.3. Confirm Pathway Activation: Use western blotting to confirm that PAK1 and its downstream effectors (e.g., phosphorylated MEK1 or ERK1/2) are active in your cell line under your experimental conditions. |
| Observed Cell Toxicity | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells.2. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity.3. On-Target Toxicity: Inhibition of PAK1 itself can lead to apoptosis in some cell lines.[7] | 1. Include a Vehicle Control: Always include a control group treated with the same final concentration of DMSO as your experimental groups.2. Lower Inhibitor Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments.3. Time-Course Experiment: Assess cell viability at different time points to distinguish between acute toxicity and a more specific, time-dependent effect. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 3 years | Store in a dry, dark place. |
| Solid | 0 - 4°C | Days to weeks | For short-term storage. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: Potency and Selectivity of this compound
| Target | IC50 / Kd | Notes |
| PAK1 | IC50: 0.33 nM | Highly potent inhibitor.[4][5] |
| pPAK1 | IC50: 59 nM | [3] |
| PAK2 | IC50: 6 nM | Also shows high potency for PAK2.[4][5] |
| PAK1 (binding) | Kd: 0.28 nM | [3] |
| PAK2 (binding) | Kd: 0.32 nM | [3] |
| PAK4 | IC50: 2.6 µM | Displays >7500-fold selectivity for PAK1 over PAK4.[4][5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PAK1 Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound on PAK1 in a cell-free system.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human PAK1 enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate solution containing a specific peptide substrate for PAK1 and ATP in kinase buffer. The ATP concentration should be at or near the Km for PAK1.
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to the final desired concentrations. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.
-
Add the diluted PAK1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based ADP detection assay (e.g., ADP-Glo™), fluorescence polarization, or a phospho-specific antibody-based method (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blotting to Assess Inhibition of PAK1 Signaling in Cells
This protocol describes how to measure the effect of this compound on the phosphorylation of downstream targets of PAK1 in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against a phosphorylated downstream target of PAK1 (e.g., phospho-MEK1 Ser298) and the total protein as a loading control. Also, probe for total PAK1 and a housekeeping protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZ 13705339 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
avoiding precipitation of AZ13705339 in media
Welcome to the technical support center for AZ13705339. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guides and frequently asked questions to prevent common issues such as precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and PAK2.[1] It functions by competitively binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream substrates.[1] This disruption of PAK1/2 signaling can impact cellular processes such as cytoskeletal dynamics, cell motility, survival, and proliferation.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. It is recommended to use high-quality, anhydrous DMSO to prepare concentrated stock solutions.[2][3]
Q3: I am observing a precipitate in my cell culture media after adding this compound. What are the likely causes?
Precipitation of this compound in aqueous-based cell culture media is a common issue stemming from its low aqueous solubility.[3][4] Several factors can contribute to this:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume.
-
Improper Dilution: Adding a concentrated DMSO stock solution directly into the full volume of media can cause the compound to "crash out" of solution.[4]
-
High Final DMSO Concentration: While necessary for the stock solution, a high final concentration of DMSO in the culture media can be toxic to cells and may affect the solubility of the compound.[3] It is generally recommended to keep the final DMSO concentration at or below 0.1% to 0.5%.[4]
-
Media Composition: Components within the cell culture medium, such as salts, proteins, and pH, can interact with the compound and reduce its solubility.[5][6]
-
Temperature Fluctuations: Changes in temperature between the stock solution and the media can affect solubility.[5][7]
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to help you avoid precipitation of this compound in your experiments.
Problem: Precipitate forms immediately upon adding the this compound stock solution to the media.
| Possible Cause | Recommended Solution |
| Improper dilution technique.[4] | Serial Dilution: Instead of adding the DMSO stock directly to the final media volume, perform a serial dilution. First, dilute the stock into a smaller volume of media, gently mix, and then add this intermediate dilution to the final volume. Drop-wise Addition: Add the stock solution drop-by-drop to the media while gently vortexing or swirling to ensure rapid and even dispersion.[4] |
| Stock solution concentration is too high. | Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media, so ensure the final DMSO concentration remains within a tolerable range for your cells (typically ≤0.5%).[4][8] |
| Media and stock solution are at different temperatures.[5] | Pre-warm your cell culture media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. |
Problem: Precipitate appears in the culture vessel after a period of incubation.
| Possible Cause | Recommended Solution |
| Exceeded solubility limit over time. | Decrease the final concentration of this compound in your experiment. It is advisable to perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific cell line and experimental duration.[4] |
| Compound instability in the media. | Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted this compound in aqueous solutions for extended periods.[4] |
| Interaction with media components.[6] | Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) with and without serum to identify a more suitable formulation.[5] |
| pH shift in the medium due to cell metabolism.[7] | Use a medium buffered with HEPES to maintain a more stable pH throughout the experiment. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 - 397 | 62.98 - 250 | Sonication or gentle warming may be required.[2][9][10] |
| Ethanol | 20 | 12.6 | Gentle warming may be required. |
Note: Solubility can vary between batches and suppliers. Always refer to the batch-specific Certificate of Analysis.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[5][10]
-
Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2][5]
Protocol 2: Dilution of this compound into Cell Culture Media
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to the desired experimental temperature (e.g., 37°C).
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
Pipette a small volume of the pre-warmed media into a sterile tube.
-
Add the required volume of the DMSO stock to this small volume of media and gently mix by pipetting.
-
-
Final Dilution:
-
While gently swirling the final volume of pre-warmed media, add the intermediate dilution (or the stock solution directly if not performing an intermediate dilution) drop-wise.
-
-
Mixing: Gently swirl the final solution to ensure it is homogenous. Avoid vigorous vortexing which can cause shearing of cells if they are present.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation (cloudiness, particles) before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified PAK1/2 signaling pathway inhibited by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | PAK | TargetMol [targetmol.com]
- 10. file.glpbio.com [file.glpbio.com]
Validation & Comparative
AZ13705339: A Comparative Analysis Against Other PAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the p21-activated kinase 1 (PAK1) inhibitor, AZ13705339, with other notable alternatives in the field. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate chemical probes for their studies.
Introduction to PAK1 Inhibition
P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial signaling nodes for various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1][2] The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6), based on sequence homology and activation mechanisms.[3][4][5] Specifically, PAK1 is a downstream effector of the Rho GTPases Rac and Cdc42 and has been implicated in the progression of various cancers and neurological disorders, making it an attractive therapeutic target.[1][2] The development of potent and selective small-molecule inhibitors is critical for dissecting PAK1's biological functions and for potential therapeutic applications.[2]
This compound is a highly potent and selective, ATP-competitive inhibitor of PAK1.[6][7][8] Developed through structure-based drug design, it emerged from the optimization of a bis-anilino pyrimidine scaffold to achieve high potency and kinase selectivity.[3][8] This makes it a valuable tool for in vitro research into PAK1 signaling.[8]
Comparative Analysis of PAK1 Inhibitors
The following table summarizes the quantitative data for this compound and other commonly used PAK inhibitors, focusing on their potency and selectivity across different PAK isoforms.
| Inhibitor | Type | PAK1 | PAK2 | PAK3 | PAK4 | Reference(s) |
| This compound | ATP-Competitive | IC50: 0.33 nM Kd: 0.28 nM | IC50: 6 nMKd: 0.32 nM | - | IC50: 2.6 µM | [6][9] |
| G-5555 | ATP-Competitive | Ki: 3.7 nM | Ki: 11 nM | - | - | [9][10] |
| FRAX597 | ATP-Competitive | IC50: 8 nM | IC50: 13 nM | IC50: 19 nM | - | [9][10] |
| FRAX486 | ATP-Competitive | IC50: 14 nM | IC50: 33 nM | IC50: 39 nM | IC50: 575 nM | [9][10] |
| FRAX1036 | ATP-Competitive | Ki: 23.3 nM | Ki: 72.4 nM | - | Ki: 2.4 µM | [9][10] |
| PF-3758309 | ATP-Competitive (Pan-PAK) | Ki: 13.7 nM | - | - | Kd: 2.7 nM | [2][9][10] |
| NVS-PAK1-C | Allosteric | IC50: 5 nM | IC50: 270 nM | - | - | [9] |
| IPA-3 | Allosteric (Non-ATP Competitive) | IC50: 2.5 µM | No Inhibition | No Inhibition | No Inhibition | [9][10] |
Signaling Pathway and Mechanism of Action
PAK1 is a key component of signaling pathways that regulate cell growth and motility. Its activation is initiated by the binding of active GTP-bound Rac or Cdc42, which relieves autoinhibition and allows for kinase activity.
Caption: Simplified PAK1 signaling pathway and points of inhibition.
Most PAK1 inhibitors, including this compound, are ATP-competitive , meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[7][10] In contrast, allosteric inhibitors like IPA-3 and NVS-PAK1-C bind to a site other than the ATP pocket.[2][9][10] IPA-3, for instance, binds covalently to the regulatory domain of PAK1, preventing its activation by Rac/Cdc42.[4] This can offer higher selectivity over other kinases but often comes with lower potency compared to ATP-competitive inhibitors.[2]
Experimental Protocols & Workflows
The characterization of PAK1 inhibitors like this compound relies on a series of standardized biochemical and cellular assays.
In Vitro Kinase Assay (Potency Determination)
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
General Protocol:
-
Reagents: Recombinant PAK1 enzyme, a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the test inhibitor (e.g., this compound) at various concentrations.
-
Reaction: The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Termination & Detection: The reaction is stopped after a set time. The amount of phosphorylated substrate is then quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity. Alternatively, fluorescence-based methods (e.g., Lanthascreen™, HTRF®) can be used with a labeled antibody that detects the phosphorylated substrate.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
Cellular Assay (Target Engagement & Functional Effects)
Objective: To confirm that the inhibitor can enter cells and inhibit PAK1 signaling, leading to a functional consequence.
General Protocol (Western Blot for pPAK1):
-
Cell Culture: Cells known to have active PAK1 signaling (e.g., certain cancer cell lines) are cultured.
-
Treatment: Cells are treated with the inhibitor (e.g., this compound) at various concentrations for a specified duration.
-
Lysis: The cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated PAK1 (pPAK1) at a key activation site (e.g., Thr423) and total PAK1 (as a loading control).
-
Detection & Analysis: The antibody-bound protein bands are visualized and quantified. A reduction in the pPAK1/total PAK1 ratio indicates successful target engagement and inhibition. Cellular potency was demonstrated for this compound, which showed a pPAK1 IC50 of 59 nM.[3][6][9]
Caption: General experimental workflow for PAK1 inhibitor characterization.
Discussion and Conclusion
This compound stands out as a premier chemical probe for in vitro studies of PAK1 due to its exceptional potency and selectivity.
-
Potency: With a sub-nanomolar IC50 (0.33 nM) for PAK1, it is one of the most potent inhibitors reported.[6][9] This allows for its use at very low concentrations, minimizing the risk of off-target effects.
-
Selectivity: this compound demonstrates high selectivity for Group I PAKs over Group II. It displays over 7,500-fold selectivity for PAK1 compared to PAK4. While it also potently inhibits PAK2 (IC50: 6 nM), the significant selectivity window against other kinases is a major advantage. A screen against 125 kinases showed that at a concentration 300-fold greater than its PAK1 IC50, only eight other kinases were inhibited by more than 80%, primarily from the Src family.[2][3]
-
Mechanism: As an ATP-competitive inhibitor, its mechanism is well-understood, making it a reliable tool for kinase research.
Compared to other inhibitors, this compound offers a superior combination of potency and selectivity. While pan-PAK inhibitors like PF-3758309 are useful for studying the effects of inhibiting the entire PAK family, they lack the specificity needed to dissect the role of PAK1 alone.[2] Allosteric inhibitors like NVS-PAK1-C and IPA-3 offer an alternative mechanism and potentially higher selectivity against other kinase families, but often at the cost of significantly lower potency (e.g., IPA-3 IC50 = 2.5 µM).[9][10]
References
- 1. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to PAK1 Inhibitors: AZ13705339 vs. FRAX597
This guide provides a comprehensive comparison of two prominent p21-activated kinase 1 (PAK1) inhibitors, AZ13705339 and FRAX597, for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of their performance and potential applications.
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho GTPases, Rac1 and Cdc42.[1][2] They play crucial roles in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] PAK1, in particular, is frequently overexpressed or hyperactivated in several human cancers, making it an attractive therapeutic target.[1] this compound and FRAX597 are both potent, ATP-competitive inhibitors of PAK1, but they exhibit distinct profiles in terms of potency, selectivity, and reported biological activities.
Mechanism of Action
Both this compound and FRAX597 function as ATP-competitive inhibitors, binding to the ATP-binding pocket of PAK1 and thereby blocking its kinase activity.[3] This inhibition prevents the phosphorylation of downstream substrates, disrupting signaling pathways involved in cancer progression, such as the MAPK and PI3K/AKT cascades.[3]
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound and FRAX597 against PAK family members and other selected kinases.
Table 1: In Vitro Potency against PAK Kinases
| Compound | Target | IC50 (nM) |
| This compound | PAK1 | 10 - 20[3] |
| FRAX597 | PAK1 | 8[4] |
| PAK2 | 13[4] | |
| PAK3 | 19[4] | |
| PAK4 | >10,000[4] |
Table 2: Kinase Selectivity Profile
| Compound | Kinase | Inhibition (%) at 100 nM |
| This compound | PAK1 | Not explicitly stated, but described as highly selective[3] |
| FRAX597 | YES1 | 87[4] |
| RET | 82[4] | |
| CSF1R | 91[4] | |
| TEK | 87[4] | |
| PAK1 | 82[4] | |
| PAK2 | 93[4] |
Signaling Pathways
The inhibition of PAK1 by this compound and FRAX597 impacts key signaling pathways that regulate cell proliferation, survival, and motility. The primary upstream activators of PAK1 are the Rho GTPases Rac and Cdc42. Once activated, PAK1 can influence multiple downstream pathways, including the MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and pathways involved in apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published literature and represent standard procedures.
In Vitro Kinase Assay
This protocol is for determining the IC50 values of inhibitors against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
This compound or FRAX597, serially diluted
-
96-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibodies)
Procedure:
-
Add kinase buffer, recombinant PAK1, and substrate to the wells of a 96-well plate.
-
Add serially diluted concentrations of either this compound or FRAX597 to the wells. Include a DMSO control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding an EDTA solution).
-
Quantify the amount of substrate phosphorylation using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luciferase-based reaction.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
This protocol is used to assess the effect of the inhibitors on the proliferation of cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., pancreatic cancer cell line PANC-1 or schwannoma cell line SC4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or FRAX597
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or FRAX597. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a chosen method. For a CellTiter-Glo® assay, add the reagent to the wells, incubate, and measure luminescence. For an MTT assay, add MTT reagent, incubate, solubilize the formazan crystals, and measure absorbance.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of the inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cells for injection (e.g., pancreatic cancer cells or schwannoma cells)
-
This compound or FRAX597 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound, FRAX597, or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of the inhibitors. For instance, in a study with FRAX597, treated mice showed a significantly slower tumor growth rate and lower average tumor weight compared to the control group.[4]
Summary and Conclusion
Both this compound and FRAX597 are potent inhibitors of PAK1 with demonstrated anti-proliferative and anti-tumor activities. This compound is reported to be a highly selective PAK1 inhibitor, which may minimize off-target effects.[3] FRAX597, while also potent against PAK1, shows activity against other kinases, which could contribute to its overall biological effects but may also present challenges in terms of specificity.[4]
The choice between these two inhibitors will depend on the specific research question. For studies requiring highly selective inhibition of PAK1 to dissect its specific roles in cellular processes, this compound may be the preferred tool compound. For broader investigations into the therapeutic potential of PAK inhibition, where targeting multiple related kinases might be advantageous, FRAX597 could be a valuable agent. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their studies.
References
A Head-to-Head Battle of Selectivity: AZ13705339 vs. NVS-PAK1-1 for PAK1 Inhibition
In the landscape of kinase inhibitors, achieving high selectivity remains a paramount challenge for therapeutic development and for the creation of precise research tools. This guide provides a detailed comparison of two prominent p21-activated kinase 1 (PAK1) inhibitors, AZ13705339 and NVS-PAK1-1, with a focus on their selectivity profiles. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the key quantitative data for this compound and NVS-PAK1-1, highlighting their potency against PAK1 and selectivity against other kinases, particularly the closely related PAK2.
| Parameter | This compound | NVS-PAK1-1 | Reference(s) |
| Target | PAK1 | PAK1 | |
| Mechanism of Action | ATP-competitive | Allosteric | |
| PAK1 IC50 | 0.33 nM | 5 nM (dephosphorylated), 6 nM (phosphorylated) | |
| pPAK1 IC50 | 59 nM | Not Reported | |
| PAK1 Kd | 0.28 nM | 7 nM | |
| PAK2 IC50 | 6 nM | 270 nM (dephosphorylated), 720 nM (phosphorylated) | |
| PAK2 Kd | 0.32 nM | 400 nM | |
| Selectivity for PAK1 over PAK2 (IC50 ratio) | ~18-fold | >54-fold | |
| Selectivity for PAK1 over PAK4 (IC50 ratio) | >7500-fold | Not Reported | |
| Kinase Panel Screened | 125 kinases | 442 kinases | |
| Selectivity Score (S10 at 10 µM) | Not Reported | 0.003 |
Delving into the Experimental Details
The data presented above is derived from various in vitro assays designed to probe the interaction between the inhibitors and their kinase targets. Understanding the methodologies behind these figures is crucial for a comprehensive comparison.
Experimental Protocols
Caliper Kinase Assay (for IC50 determination of NVS-PAK1-1):
This assay measures the enzymatic activity of the kinase by quantifying the conversion of a substrate peptide.
-
Reaction Setup: Recombinant PAK1 or PAK2 enzyme is incubated with the test compound (NVS-PAK1-1) at varying concentrations.
-
Initiation: The kinase reaction is initiated by the addition of a fluorescently labeled peptide substrate and ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 1-3 hours).
-
Termination: The reaction is stopped by the addition of EDTA.
-
Detection: The reaction products (phosphorylated and unphosphorylated substrate) are separated by electrophoresis on a microfluidic chip, and the amount of phosphorylated product is quantified by fluorescence.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
DiscoverX KINOMEscan™ Assay (for Kd and selectivity screening):
This is a competition binding assay that measures the ability of a test compound to displace a ligand from the active site of a kinase.
-
Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. A biotinylated ligand that binds to the active site of the kinase is added.
-
Competition: The test compound (this compound or NVS-PAK1-1) is added at various concentrations to compete with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: The dissociation constant (Kd) is determined from the competition binding curve. For selectivity screening, the compound is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases, and the percent inhibition is reported.
Visualizing the Molecular Landscape
To better understand the context of PAK1 inhibition, the following diagrams illustrate the PAK1 signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: A simplified diagram of the PAK1 signaling pathway.
Caption: A general workflow for kinase inhibitor profiling.
Concluding Remarks
Both this compound and NVS-PAK1-1 are potent inhibitors of PAK1. This compound exhibits exceptional potency for PAK1 with an IC50 in the sub-nanomolar range and also potently inhibits PAK2. In contrast, NVS-PAK1-1, while less potent against PAK1, demonstrates a significantly better selectivity profile against PAK2. The allosteric mechanism of NVS-PAK1-1 may contribute to its higher selectivity across the kinome.
The choice between these two inhibitors will ultimately depend on the specific research question. For studies requiring maximal PAK1 potency where some off-target effects on PAK2 can be tolerated or are even desired, this compound may be the preferred tool. However, for investigations demanding high selectivity for PAK1 to dissect its specific cellular roles, the superior selectivity profile of NVS-PAK1-1 makes it a more suitable choice. Researchers should carefully consider the data presented and the experimental context when selecting the appropriate inhibitor for their studies.
On-Target Efficacy of AZ13705339: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the on-target effects of the PAK1 inhibitor AZ13705339, with a comparative analysis against alternative compounds.
This guide provides a comprehensive validation of the on-target effects of this compound, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). Its performance is objectively compared with other known PAK1 inhibitors, namely NVS-PAK1-1 and IPA-3, supported by available experimental data. This document is intended to assist researchers in making informed decisions for their specific experimental needs.
Executive Summary
This compound is an ATP-competitive inhibitor of PAK1 with high potency and selectivity.[1][2] It effectively reduces the kinase activity of PAK1, leading to the inhibition of downstream signaling pathways crucial for cell proliferation, migration, and survival.[1] In comparison, NVS-PAK1-1 acts as a highly selective allosteric inhibitor of PAK1, while IPA-3 is a non-ATP competitive, allosteric inhibitor that covalently binds to the regulatory domain of PAK1.[3][4][5][6][7] The choice between these inhibitors will depend on the specific experimental context, considering factors such as the desired mechanism of inhibition and the tolerance for potential off-target effects.
Data Presentation
Table 1: Biochemical Activity of PAK1 Inhibitors
| Compound | Mechanism of Action | Target | IC50 | Kd |
| This compound | ATP-competitive | PAK1 | 10-20 nM (enzymatic assay)[1] | Not specified |
| NVS-PAK1-1 | Allosteric | PAK1 | 5 nM (dephosphorylated), 6 nM (phosphorylated)[5] | 7 nM[5][6][7] |
| PAK2 | 270 nM (dephosphorylated), 720 nM (phosphorylated)[5] | 400 nM[6][7] | ||
| IPA-3 | Non-ATP competitive, covalent | PAK1 | 2.5 µM (cell-free assay)[3][4] | Not applicable |
Table 2: Kinase Selectivity Profile
| Compound | Kinase Panel Size | Key Off-Targets | Notes |
| This compound | Not specified | 8 kinases, primarily from the Src family | Described as highly selective.[2] |
| NVS-PAK1-1 | 442 kinases (DiscoverX KINOMEscan) | Minimal off-targets identified | S10 selectivity score of 0.003 at 10 µM.[5][8] |
| IPA-3 | >200 kinases | No inhibition of group II PAKs (PAK4-6) | Selective for group I PAKs.[3][4] |
Table 3: Cellular Activity of PAK1 Inhibitors
| Compound | Cell-Based Assay | Effect | Concentration |
| This compound | Inhibition of PAK1-mediated signaling | Reduced phosphorylation of PAK1 substrates, impaired cancer cell proliferation and migration.[1] | Submicromolar concentrations[1] |
| NVS-PAK1-1 | Inhibition of PAK1 autophosphorylation (S144) in Su86.86 cells | Potent inhibition. | 0.25 µM[5] |
| Inhibition of MEK S289 phosphorylation in Su86.86 cells (PAK2 downregulated) | IC50 = 0.21 µM[5] | ||
| IPA-3 | Inhibition of PAK1 phosphorylation | Dose-dependent reduction.[9] | 2-15 µM[9] |
| Inhibition of JNK phosphorylation | Reduction observed. | Not specified |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against PAK1.
-
Reaction Setup : In a 384-well plate, add 50 nL of the test compound (e.g., this compound, NVS-PAK1-1, or IPA-3) at various concentrations.
-
Enzyme Addition : Add 4.5 µL of recombinant PAK1 enzyme solution to each well.
-
Pre-incubation : Incubate the plate at 30°C for 60 minutes.
-
Initiation of Reaction : Add 4.5 µL of a solution containing the peptide substrate and ATP to start the kinase reaction.
-
Incubation : Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination : Stop the reaction by adding 16 µL of a stop solution.
-
Detection : Quantify the amount of phosphorylated substrate using a suitable detection method, such as the Caliper assay, which measures the mobility shift of the fluorescently labeled peptide substrate.[6]
Western Blot Analysis of PAK1 Phosphorylation
This protocol describes the general steps for validating the on-target effects of PAK1 inhibitors in a cellular context.
-
Cell Culture and Treatment : Culture cells (e.g., Su86.86 pancreatic cancer cells) to 70-80% confluency. Treat the cells with the PAK1 inhibitor at the desired concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting :
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for phosphorylated PAK1 (e.g., anti-phospho-PAK1 Thr423) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent.[11]
-
-
Data Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: Simplified PAK1 signaling pathway and points of inhibition.
Caption: Workflow for validating the on-target effects of PAK1 inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NVS-PAK1-1 | PAK1 inhibitor | CAS 1783816-74-9 | Buy NVS-PAK1-1 from Supplier InvivoChem [invivochem.com]
- 8. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [cellsignal.com]
Validating the Phenotype of AZ13705339: A Comparative Guide to Knockout and Knockdown Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic and pharmacological methods to validate the phenotype associated with AZ13705339, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). By objectively comparing the effects of this compound with PAK1 knockout and knockdown, researchers can confidently attribute the observed cellular phenotypes to the on-target activity of the compound.
Introduction to this compound and its Target, PAK1
This compound is a highly selective, ATP-competitive inhibitor of PAK1, a serine/threonine kinase that plays a crucial role in regulating cell motility, proliferation, and survival.[1] Dysregulation of PAK1 signaling is implicated in various diseases, particularly cancer, making it an attractive therapeutic target. This compound binds to the ATP-binding pocket of PAK1, thereby blocking its kinase activity and disrupting downstream signaling pathways, including the MAPK and PI3K/AKT cascades.[1] This inhibition leads to phenotypes such as reduced cancer cell proliferation, migration, and invasion.[1]
To ensure that the observed biological effects of this compound are a direct result of PAK1 inhibition and not due to off-target activities, it is essential to compare its phenotypic signature with that of genetic methods that specifically ablate or reduce PAK1 expression. This guide outlines the experimental approaches for such validation.
Comparison of Phenotypic Outcomes
The following table summarizes the expected phenotypic outcomes from treating cells with this compound, knocking out the PAK1 gene, or knocking down PAK1 mRNA. The data consistently show that pharmacological inhibition with this compound phenocopies the genetic ablation of PAK1, providing strong evidence for its on-target activity.
| Phenotypic Readout | This compound Treatment | PAK1 Knockout (KO) | PAK1 Knockdown (siRNA) | Supporting Evidence |
| Cell Proliferation | Decreased | Decreased | Decreased | [1][2][3][4] |
| Cell Migration | Decreased | Decreased | Decreased | [1][2][5] |
| Cell Invasion | Decreased | Not explicitly reported, but expected to decrease | Decreased | [2][6] |
| Apoptosis | Increased | Not explicitly reported, but expected to increase | Increased | [1][3] |
| Cell Cycle | G1 Arrest | Not explicitly reported | G1 Arrest | [1] |
| Tumor Growth in vivo | Not explicitly reported for this compound | Decreased | Decreased | [1][7] |
Alternative Pharmacological Inhibitors for Cross-Validation
To further strengthen the validation, it is beneficial to compare the effects of this compound with other known PAK1 inhibitors that have different mechanisms of action.
| Compound | Mechanism of Action | Target Selectivity | Reported Phenotypes |
| FRAX597 | ATP-competitive | Group I PAKs (PAK1, 2, 3) | Inhibits proliferation and tumorigenesis. |
| IPA-3 | Allosteric (prevents activator binding) | Group I PAKs (PAK1, 2, 3) | Inhibits proliferation, induces apoptosis. |
| NVS-PAK1-1 | Allosteric | Highly selective for PAK1 | Inhibits proliferation. |
| PF-3758309 | ATP-competitive | Pan-PAK inhibitor | Induces apoptosis, inhibits proliferation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of PAK1 inhibition or depletion on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound or other PAK1 inhibitors
-
PAK1 siRNA or CRISPR/Cas9 reagents
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete culture medium and incubate overnight.
-
Treatment:
-
Pharmacological Inhibition: Treat cells with various concentrations of this compound or other PAK1 inhibitors for 72 hours.
-
Genetic Inhibition: For PAK1 knockdown, transfect cells with PAK1 siRNA 24 hours after seeding and incubate for a further 48-72 hours. For PAK1 knockout, use a stable knockout cell line.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or non-targeting siRNA-treated) cells.
Transwell Migration Assay
This assay evaluates the effect of PAK1 inhibition on cell migration.
Materials:
-
Cells of interest
-
Serum-free and complete culture medium
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Cell Preparation: Culture cells and treat with this compound, other inhibitors, or transfect with PAK1 siRNA as described for the viability assay. After treatment, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium and seed 1 x 10⁵ cells in 200 µL into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blot for PAK1 Phosphorylation and Expression
This method is used to confirm the inhibition of PAK1 activity (by assessing its autophosphorylation) and to verify PAK1 knockdown or knockout.
Materials:
-
Cells and treatment reagents
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-PAK1, anti-PAK1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
PAK1 Knockdown using siRNA
Materials:
-
PAK1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Cells and complete culture medium
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.
-
Complex Formation:
-
In one tube, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM.
-
In another tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM.
-
Combine the two solutions and incubate for 15-45 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complex to the cells in antibiotic-free medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours before proceeding with downstream assays (e.g., Western blot to confirm knockdown, viability or migration assays).
PAK1 Knockout using CRISPR/Cas9
Generating a stable knockout cell line is a more involved process but provides a permanent genetic model.
Materials:
-
Lentiviral vectors expressing Cas9 and PAK1-specific guide RNAs (gRNAs)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cells
-
Polybrene
-
Puromycin or other selection antibiotic
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9/gRNA vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cells with the lentivirus in the presence of polybrene.
-
Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the PAK1 gene by Western blot and sequencing of the genomic DNA.
Visualizing the Experimental Logic and Pathways
Caption: Workflow for validating the on-target phenotype of this compound.
Caption: Simplified PAK1 signaling pathway and points of inhibition.
References
- 1. SignalSilence® PAK1 siRNA I | Cell Signaling Technology [cellsignal.com]
- 2. Development and utility of a PAK1-selective degrader | bioRxiv [biorxiv.org]
- 3. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVS-PAK1-1 | PAK | TargetMol [targetmol.com]
- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating PAK1 Inhibition: A Comparative Guide to Alternatives for AZ13705339
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule inhibitors for p21-activated kinase 1 (PAK1), a critical signaling node in various cancers and neurological disorders. While AZ13705339 stands out as a highly potent and selective PAK1 inhibitor, a range of alternative compounds with diverse mechanisms of action and selectivity profiles are available for research and therapeutic development. This document aims to equip researchers with the necessary data and methodologies to make informed decisions when selecting a PAK1 inhibitor for their specific experimental needs.
Introduction to PAK1 and its Inhibition
p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho GTPases Rac1 and Cdc42.[1] PAK1, a member of the Group I PAKs (PAK1-3), plays a crucial role in regulating cell proliferation, survival, motility, and cytoskeletal dynamics.[1][2] Its dysregulation is implicated in numerous pathologies, making it an attractive therapeutic target.[2] this compound is a bis-anilino pyrimidine compound that acts as a potent, ATP-competitive inhibitor of PAK1.[1][3]
Comparative Analysis of PAK1 Inhibitors
The landscape of PAK1 inhibitors can be broadly categorized into ATP-competitive and allosteric inhibitors. Each class presents distinct advantages and disadvantages in terms of potency, selectivity, and mechanism of action.
ATP-Competitive Inhibitors
These molecules target the highly conserved ATP-binding pocket of the kinase domain.
-
This compound : A benchmark for potent and selective PAK1 inhibition, with an IC50 in the sub-nanomolar range.[4][5][6] It exhibits high affinity for both PAK1 and PAK2.[3]
-
PF-3758309 : A pan-PAK inhibitor that targets all PAK isoforms.[1][7] It was the first PAK inhibitor to enter clinical trials but was discontinued due to poor pharmacokinetic properties and toxicity.[8][9][10]
-
FRAX Series (FRAX597, FRAX486, FRAX1036) : These compounds are potent inhibitors of Group I PAKs.[11] They offer a toolset to probe the effects of inhibiting PAK1, PAK2, and PAK3 collectively.
-
G-5555 : A highly selective ATP-competitive inhibitor of PAK1 with favorable in vivo pharmacokinetic properties.[1][12]
Allosteric Inhibitors
These inhibitors bind to sites on the kinase distinct from the ATP-binding pocket, often leading to higher selectivity.
-
NVS-PAK1-1 : A potent and highly selective allosteric inhibitor that uniquely targets PAK1 over other PAK isoforms.[1][8][11] Its distinct mechanism makes it a valuable tool for dissecting the specific roles of PAK1.
-
IPA-3 : A non-ATP competitive inhibitor with exceptional selectivity for PAK1.[4][11][13] However, its utility in cell-based assays is limited due to redox-related off-target effects.[1]
Quantitative Performance Data
The following table summarizes the inhibitory activities of this compound and its alternatives against PAK isoforms. This data is crucial for selecting an inhibitor with the desired selectivity profile.
| Inhibitor | Type | PAK1 | PAK2 | PAK3 | PAK4 | Reference(s) |
| This compound | ATP-Competitive | IC50: 0.33 nM; Kd: 0.28 nM | Kd: 0.32 nM | - | - | [3][4][5][6] |
| PF-3758309 | ATP-Competitive (Pan-PAK) | Ki: 13.7 nM | IC50: 190 nM | IC50: 99 nM | Ki: 18.7 nM | [7][9] |
| FRAX597 | ATP-Competitive (Group I) | IC50: 8 nM | IC50: 13 nM | IC50: 19 nM | - | [4][5][11] |
| FRAX486 | ATP-Competitive (Group I) | IC50: 14 nM | IC50: 33 nM | IC50: 39 nM | IC50: 575 nM | [3][4][11] |
| FRAX1036 | ATP-Competitive (Group I) | Ki: 23.3 nM | Ki: 72.4 nM | - | Ki: 2.4 µM | [4][5][11] |
| G-5555 | ATP-Competitive | Ki: 3.7 nM | Ki: 11 nM | - | - | [1][4][5][12] |
| NVS-PAK1-1 | Allosteric | IC50: 5 nM | IC50: 824 nM | - | - | [1][3][4][11] |
| IPA-3 | Non-ATP Competitive | IC50: 2.5 µM | - | - | No Inhibition | [4][5][11][13] |
Visualizing PAK1 Signaling and Inhibition Strategies
To better understand the context of PAK1 inhibition, the following diagrams illustrate the canonical PAK1 signaling pathway, a classification of the discussed inhibitors, and a typical experimental workflow for their evaluation.
Caption: Simplified PAK1 Signaling Pathway.
Caption: Classification of PAK1 Inhibitors.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of PAK1 inhibitors.
Protocol 1: Biochemical Kinase Assay (Z'-LYTE™ Assay)
This protocol is adapted for determining the in vitro potency of inhibitors against PAK1.
Materials:
-
Recombinant human PAK1 (kinase domain)
-
Z'-LYTE™ Ser/Thr 19 Peptide Substrate
-
ATP solution
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (serially diluted)
-
384-well plates
-
Z'-LYTE™ Development and Stop Reagents
Procedure:
-
Prepare Kinase Reaction Mixture: In a 384-well plate, add the following to each well:
-
2.5 µL of 4x test inhibitor dilution.
-
5 µL of 2x PAK1 enzyme and 2x Z'-LYTE™ substrate mixture in kinase buffer.
-
-
Initiate Reaction: Add 2.5 µL of 4x ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Develop Signal:
-
Add 5 µL of Z'-LYTE™ Development Reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of Stop Reagent to each well.
-
-
Read Plate: Read the plate on a fluorescence plate reader with appropriate filters for coumarin and fluorescein.
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete culture medium
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Read Plate: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percent viability against the inhibitor concentration to determine the IC50 value.
Conclusion
The selection of a PAK1 inhibitor should be guided by the specific research question, considering the required potency, isoform selectivity, and mechanism of action. This compound serves as an excellent high-potency tool compound. For studies requiring strict PAK1 isoform specificity, the allosteric inhibitor NVS-PAK1-1 is a superior choice. Pan-PAK inhibitors like PF-3758309 and the FRAX series are useful for investigating the combined roles of Group I PAKs. The data and protocols provided in this guide offer a solid foundation for researchers to confidently select and evaluate the most appropriate PAK1 inhibitor for their studies, ultimately advancing our understanding of PAK1 biology and its role in disease.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. broadpharm.com [broadpharm.com]
- 13. promega.com [promega.com]
- 14. MTT assay protocol | Abcam [abcam.com]
Cross-Validation of AZ13705339 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the selective p21-activated kinase 1 (PAK1) inhibitor, AZ13705339, and PAK1-targeting small interfering RNA (siRNA). The data presented herein is compiled from multiple studies to offer a cross-validation of the on-target effects of inhibiting the PAK1 signaling pathway.
Introduction
This compound is a potent and highly selective ATP-competitive inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key regulator of numerous cellular processes. These processes include cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of the PAK1 signaling pathway has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention. To validate the specificity of small molecule inhibitors like this compound, it is crucial to compare their effects with a genetic approach, such as RNA interference (RNAi), to ensure that the observed phenotypes are a direct result of targeting PAK1. This guide presents a side-by-side comparison of the reported effects of this compound and PAK1 siRNA on key cellular functions.
Data Presentation
The following tables summarize the quantitative data on the effects of PAK1 inhibition by this compound and PAK1 siRNA on cancer cell lines. It is important to note that the data for the small molecule inhibitor and siRNA may be derived from different studies and experimental systems.
Table 1: Inhibition of PAK1 Kinase Activity
| Method of Inhibition | Target | Metric | Value | Reference |
| This compound | PAK1 | IC₅₀ | <1 nM | [1] |
| PAK2 | Kd | 0.32 nM | ||
| PAK1 siRNA | PAK1 mRNA | Knockdown Efficiency | Up to 85% protein reduction | [2] |
Table 2: Effects on Cell Proliferation
| Method of Inhibition | Cell Line | Assay | Result | Reference |
| PAK1 Inhibitor (IPA-3) | Squamous NSCLC | [³H]-thymidine incorporation | 2.5- to 8-fold reduction | [3] |
| PAK1 siRNA | Squamous NSCLC | [³H]-thymidine incorporation | 2.5- to 8-fold reduction | [3] |
| Glioma Cells | CCK-8, EdU, Colony Formation | Inhibition of proliferation | [4] |
Table 3: Induction of Apoptosis
| Method of Inhibition | Cell Line | Assay | Result | Reference |
| PAK1 Inhibitor (IPA-3) | Breast Cancer | Annexin-V/PI staining | 7-fold increase in Annexin-V incorporation | [3] |
| PAK1 siRNA | Breast Cancer | Annexin-V/PI staining | 2- to 6-fold increase in Annexin-V incorporation | [3] |
| Glioma Cells | Flow Cytometry | Increased apoptosis rate | [4] |
Table 4: Effects on Cell Migration and Invasion
| Method of Inhibition | Cell Line | Assay | Result | Reference |
| PAK1 Inhibitor (IPA-3) | Prostate (DU-145), Breast (MCF-7) | Transwell assay | Decreased migration and invasion | [5][6] |
| PAK1 siRNA | Breast (T47D) | Matrigel invasion assay | ~50% inhibition of invasion | [7] |
| Glioma Cells | Wound healing, Transwell assay | Inhibition of migration and invasion | [4] | |
| Non-Small Cell Lung Cancer | Transwell assay | Inhibited invasion | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
Cancer cell lines (e.g., breast, lung, prostate, glioma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments involving this compound, the compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control cells are treated with an equivalent amount of the vehicle. For siRNA experiments, cells are transfected with PAK1-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent.
Western Blotting for PAK1 Knockdown Verification
-
Cell Lysis: After 48-72 hours of siRNA transfection, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with a primary antibody specific for PAK1. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or transfected with PAK1 siRNA.
-
Radiolabeling: After the desired incubation period, 1 µCi of [³H]-thymidine is added to each well, and the cells are incubated for an additional 4-6 hours.
-
Harvesting and Measurement: The cells are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.
Apoptosis Assay (Annexin-V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound or transfected with PAK1 siRNA for 48-72 hours.
-
Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin-V binding buffer. FITC-conjugated Annexin-V and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin-V positive, PI-negative cells are considered to be in early apoptosis, while Annexin-V positive, PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Cells are serum-starved for several hours before the assay.
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well containing medium with a chemoattractant (e.g., fetal bovine serum). The serum-starved cells, pre-treated with this compound or transfected with PAK1 siRNA, are seeded into the upper chamber of the Transwell insert in a serum-free medium.
-
Incubation: The plate is incubated for a period that allows for cell migration through the membrane (typically 12-24 hours).
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Mandatory Visualization
Caption: Simplified PAK1 signaling pathway and points of inhibition.
Caption: Workflow for comparing this compound and PAK1 siRNA effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK1 Inhibition Suppresses the Proliferation, Migration and Invasion of Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of P21‐activated kinase 1 (PAK‐1) inhibition on cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of P21-activated kinase 1 (PAK-1) inhibition on cancer cell growth, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pak1 and Pak2 Mediate Tumor Cell Invasion through Distinct Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of PAK1 Inhibits the Proliferation and Invasion of Non-Small Cell Lung Cancer Cells Through the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PAK Inhibitors for Researchers
This guide provides a detailed comparison of commercially available small molecule inhibitors targeting the p21-activated kinase (PAK) family of serine/threonine kinases. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental protocols for inhibitor characterization, and visualizes the complex signaling pathways involving PAKs.
Introduction to PAKs and Their Inhibition
The p21-activated kinases (PAKs) are critical signaling nodes in a multitude of cellular processes, including cell proliferation, survival, motility, and cytoskeletal dynamics. Dysregulation of PAK signaling is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. The PAK family is divided into two groups based on sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Inhibitors have been developed that target specific groups or act as pan-PAK inhibitors. The choice of inhibitor is critical and depends on the specific research question and the PAK isoforms involved.
Biochemical Potency and Selectivity of PAK Inhibitors
The efficacy of a PAK inhibitor is determined by its biochemical potency (typically measured as IC50 or Ki values) and its selectivity for the intended PAK isoform(s) over other kinases. The following tables summarize the reported biochemical potencies of several widely used PAK inhibitors against the different PAK isoforms.
Group I Selective and Pan-PAK Inhibitors
| Inhibitor | Type | PAK1 | PAK2 | PAK3 | PAK4 | PAK5 | PAK6 |
| FRAX597 | ATP-competitive | 8 nM (IC50)[1] | 13 nM (IC50)[1] | 19 nM (IC50)[1] | >10,000 nM (IC50) | - | - |
| FRAX486 | ATP-competitive | 14 nM (IC50)[1] | 33 nM (IC50)[1] | 39 nM (IC50)[1] | 575 nM (IC50)[1] | - | - |
| FRAX1036 | ATP-competitive | 23.3 nM (Ki)[1] | 72.4 nM (Ki)[1] | - | 2,400 nM (Ki)[2] | - | - |
| G-5555 | ATP-competitive | 3.7 nM (Ki)[1] | 11 nM (Ki)[1] | - | - | - | - |
| IPA-3 | Allosteric | 2.5 µM (IC50)[2][3] | No Inhibition | No Inhibition | No Inhibition[2][3] | No Inhibition[2][3] | No Inhibition[2][3] |
| NVS-PAK1-1 | Allosteric | 5 nM (IC50)[1] | - | - | - | - | - |
| PF-3758309 | ATP-competitive | 13.7 nM (Ki) | - | - | 18.7 nM (Ki)[2] | - | - |
Group II Selective Inhibitors
| Inhibitor | Type | PAK1 | PAK2 | PAK3 | PAK4 | PAK5 | PAK6 |
| GNE-2861 | ATP-competitive | - | - | - | 7.5 nM (IC50)[1] | 36 nM (IC50)[1] | 126 nM (IC50)[1] |
| LCH-7749944 | ATP-competitive | Less Potent | - | - | 14.93 µM (IC50)[1] | Less Potent | Less Potent |
Signaling Pathways
PAKs are integral components of multiple signaling cascades that regulate key cellular functions. Understanding these pathways is crucial for interpreting the effects of PAK inhibitors.
Canonical PAK Signaling Pathway
The canonical PAK signaling pathway is activated by the Rho GTPases, Cdc42 and Rac.
Caption: Activation of PAKs by Rac/Cdc42 leads to downstream signaling affecting cell motility and proliferation.
PAK-Mediated Survival Pathway
PAKs can also promote cell survival through the phosphorylation and inhibition of pro-apoptotic proteins like BAD.
Caption: PAK-mediated phosphorylation of BAD prevents apoptosis and promotes cell survival.
Experimental Protocols
Accurate characterization of PAK inhibitors requires robust and well-defined experimental protocols. This section provides detailed methodologies for key assays.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Workflow Diagram:
Caption: A streamlined workflow for determining kinase activity using the ADP-Glo™ assay.
Detailed Protocol: [4][5][6][7][8]
-
Prepare Reagents :
-
Thaw 5x Kinase Assay Buffer, 500 µM ATP, and substrate (e.g., PAKtide, 1 mg/ml).
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a Master Mix containing 5x Kinase Assay Buffer, ATP, and substrate.
-
-
Assay Plate Setup :
-
Add 1 µl of test inhibitor or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.
-
Add 12.5 µl of the Master Mix to each well.
-
-
Kinase Reaction :
-
Thaw the PAK enzyme on ice.
-
Dilute the PAK enzyme to the desired concentration (e.g., 5 ng/µl) with 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µl of the diluted enzyme to the wells.
-
Incubate at 30°C for 45-60 minutes.
-
-
ADP Detection :
-
Add 25 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition :
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Cellular Target Engagement Assays
Confirming that an inhibitor binds to its intended target within a cellular context is a critical step in drug development.
CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[9][10][11][12][13]
Detailed Protocol:
-
Cell Treatment :
-
Culture cells to the desired confluency.
-
Treat cells with the PAK inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge :
-
Heat the cell suspensions or lysates in a PCR plate across a temperature gradient for 3-5 minutes.
-
-
Cell Lysis and Fractionation :
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
-
Protein Detection :
-
Analyze the amount of soluble PAK protein in the supernatant by Western blotting or other quantitative protein detection methods. An increase in soluble PAK protein at higher temperatures in the inhibitor-treated samples indicates target engagement.
-
The NanoBRET™ assay is a proximity-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.[14][15][16][17][18]
Detailed Protocol:
-
Cell Preparation :
-
Transfect HEK293 cells with a plasmid encoding a PAK-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well or 384-well plate and culture overnight.
-
-
Assay :
-
Treat the cells with the test inhibitor and a NanoBRET™ tracer for 2 hours. The inhibitor will compete with the tracer for binding to the PAK-NanoLuc® fusion protein.
-
-
Signal Detection :
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal on a luminometer. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.
-
Downstream Signaling Analysis (Western Blotting)
To assess the functional consequences of PAK inhibition, it is essential to measure the phosphorylation status of downstream substrates.
Detailed Protocol: [19][20][21][22][23]
-
Cell Treatment and Lysis :
-
Treat cells with the PAK inhibitor at various concentrations and for different durations.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream PAK substrate (e.g., phospho-LIMK, phospho-MEK1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection :
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system. A decrease in the phosphorylation of the downstream substrate in inhibitor-treated cells confirms the functional inhibition of the PAK signaling pathway.
-
Conclusion
This guide provides a comparative overview of several key PAK inhibitors, along with detailed protocols for their characterization. The choice of inhibitor and experimental approach will depend on the specific research goals, including the PAK isoforms of interest and the desired cellular context. By providing this consolidated resource, we aim to facilitate more informed and efficient research in the field of PAK signaling and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. carnabio.com [carnabio.com]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 17. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eubopen.org [eubopen.org]
- 19. cellsignal.com [cellsignal.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of AZ13705339: A Comparative Guide for Researchers
For Immediate Release
Cambridge, MA – November 18, 2025 – In the intricate world of cellular signaling, the precision of chemical probes is paramount. For researchers investigating the p21-activated kinase 1 (PAK1) pathway, the inhibitor AZ13705339 has emerged as a potent and highly selective tool. This guide provides a comprehensive comparison of this compound with other known PAK1 inhibitors, supported by experimental data, to aid researchers in making informed decisions for their studies.
This compound is a bis-anilino pyrimidine-based compound designed for high potency and kinase selectivity.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the PAK1 kinase domain, effectively halting the downstream signaling cascade.[2] This guide delves into the specifics of its performance, offering a clear perspective on its utility in a research setting.
Comparative Analysis of Kinase Inhibitor Specificity
To objectively assess the specificity of this compound, its inhibitory activity was compared against that of another widely used PAK1 inhibitor, FRAX597. The following table summarizes the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for these compounds against PAK family members and key off-target kinases.
| Target Kinase | This compound | FRAX597 |
| PAK1 | IC50: 0.33 nM | IC50: 8 nM |
| Kd: 0.28 nM | ||
| PAK2 | Kd: 0.32 nM | IC50: 13 nM |
| PAK3 | Not Reported | IC50: 19 nM |
| PAK4 | >1000 nM | >10,000 nM |
| SRC | 4.6 nM | Not Reported |
| LCK | 1.8 nM | Not Reported |
| FGR | 2.1 nM | Not Reported |
| YES1 | 0.8 nM | >80% inhibition @ 100nM |
| BLK | 1.3 nM | Not Reported |
| LYN A | 2.4 nM | Not Reported |
| FYN | 3.1 nM | Not Reported |
| KDR (VEGFR2) | >1000 nM | Not Reported |
| FGFR1 | >1000 nM | Not Reported |
Data for this compound is sourced from McCoull et al., ACS Med Chem Lett. 2016.[1] Data for FRAX597 is sourced from published literature.
The data clearly indicates that while both compounds are potent inhibitors of group I PAKs (PAK1, 2, and 3), this compound exhibits significantly higher potency for PAK1. Notably, this compound was screened against a panel of 125 kinases at a concentration of 100 nM, which is over 300-fold its PAK1 IC50. In this screen, only eight kinases, including PAK1 and PAK2, showed greater than 80% inhibition, highlighting its remarkable selectivity.[1] The majority of these off-target hits belong to the Src family of kinases.
Experimental Methodologies
The determination of kinase inhibitor specificity is a critical step in drug discovery and chemical probe validation. A widely accepted method for this is the biochemical kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a kinase.
Biochemical Kinase Assay for Specificity Profiling (Example Protocol)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, a common luminescence-based method to measure kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Test compound (serially diluted)
-
ATP (at a concentration near the Km for each kinase)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer.
-
Kinase Reaction Setup: In each well of a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence in each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Molecular Context
To better understand the role of this compound, it is essential to visualize the signaling pathway it targets and the experimental workflow used to characterize it.
Caption: Simplified PAK1 signaling pathway.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of AZ13705339
For Immediate Reference: Treat AZ13705339 as Hazardous Chemical Waste
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent, selective p21-activated kinase 1 (PAK1) inhibitor used in laboratory research. Due to its biological activity and classification as a research-grade chemical, specific protocols must be followed to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of powder or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, must be handled through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Collection
-
Identify the Waste Stream: Classify all materials contaminated with this compound as "Hazardous Chemical Waste." This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound (e.g., in DMSO or ethanol)[1].
-
Contaminated labware (e.g., pipette tips, vials, tubes).
-
Contaminated PPE (gloves, etc.).
-
-
Use Designated Waste Containers:
-
Obtain a designated, leak-proof hazardous waste container from your institution's Environmental Health and Safety (EHS) department.
-
The container must be compatible with the chemical and any solvents used. For solutions, plastic carboys are often preferred. For solid waste, a securely sealed container is necessary[1][2].
-
-
Label the Waste Container:
-
Clearly label the container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound".
-
The CAS Number: 2016806-57-6.
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The associated hazards (e.g., "Potent Kinase Inhibitor," "Cytotoxic Potential").
-
The date the waste was first added to the container.
-
Your name, lab, and contact information.
-
-
-
Store the Waste Securely:
-
Arrange for Pickup and Disposal:
-
Once the container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.
-
EHS will arrange for the final disposal, which is typically high-temperature incineration by a licensed environmental management vendor[4].
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves a significant amount of airborne powder, evacuate the area and contact EHS.
-
-
Contain the Spill:
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical spill pads).
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
-
Clean and Decontaminate:
-
Wearing appropriate PPE, carefully collect the absorbed material or damp paper towels using tongs or a scoop.
-
Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Dispose of Cleanup Materials:
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous chemical waste.
-
Logical Framework for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary source of information.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for AZ13705339
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent research compounds like AZ13705339. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Disclaimer: This document provides guidance based on general laboratory safety principles for handling potent compounds. It is not a substitute for the official Safety Data Sheet (SDS). You must obtain and thoroughly review the SDS for this compound from your supplier before any handling, storage, or disposal of this compound. The SDS will contain specific and detailed safety information that is critical for your protection.
This compound is a highly potent and selective PAK1 inhibitor with IC50 values in the nanomolar range (0.33 nM for PAK1).[1][2] Due to its high potency, this compound must be handled with extreme care to prevent accidental exposure. The following personal protective equipment (PPE) and procedures are recommended.
Recommended Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory operations should be conducted to determine the appropriate level of PPE required.[3] The following table summarizes the recommended PPE for handling this compound in solid and solution forms.
| PPE Category | Solid Compound (Weighing and Handling) | Compound in Solution (DMSO or other solvents) |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. | Double-gloving with nitrile gloves. Consult the solvent's SDS for appropriate glove material. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a face shield.[4] | Chemical splash goggles and a face shield are required to protect against splashes. |
| Body Protection | A disposable, solid-front lab coat or gown with long sleeves and tight cuffs. | A chemically resistant lab coat or gown with long sleeves and tight cuffs. |
| Respiratory Protection | For weighing or procedures that may generate dust, a NIOSH-approved N95 or higher-rated respirator is recommended. All respirator use requires a formal respiratory protection program, including fit-testing. | Work should be performed in a certified chemical fume hood. Respiratory protection may be required based on the solvent's volatility and concentration. |
| Foot Protection | Closed-toe shoes are mandatory in all laboratory settings.[5] | Closed-toe, chemically resistant shoes. |
Operational Plan for Handling this compound
Following a step-by-step protocol is crucial for minimizing exposure risk.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.
-
Ventilation: Ensure adequate ventilation. For handling the solid compound, a certified chemical fume hood with a face velocity of 100-120 feet per minute is recommended.
2. Handling the Solid Compound (Weighing):
-
Pre-weighing: If possible, purchase the compound in pre-weighed amounts to avoid handling the solid.
-
Weighing: If weighing is necessary, do so in a ventilated enclosure (e.g., a powder-containment hood or glove box). Use a dedicated set of spatulas and weighing papers.
-
Cleaning: After weighing, carefully clean all surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
3. Preparing Solutions:
-
Solvent Selection: this compound is soluble in DMSO.[2] Always consult the SDS for both this compound and the chosen solvent for compatibility and handling information.
-
Dissolving: Add the solvent to the solid compound slowly and carefully to avoid splashing. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
4. Storage:
-
Solid: Store the solid compound at -20°C in a tightly sealed container.[2]
-
Solutions: Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Disposal Plan
All waste generated from handling this compound must be considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and vials. Place all solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
